3-(4-Fluorophenyl)phenethyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFZMCPTFRGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374654 | |
| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840521-88-2 | |
| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)phenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable and robust synthetic pathway for the preparation of 3-(4-Fluorophenyl)phenethyl alcohol, a biphenyl ethanol derivative of interest in medicinal chemistry and materials science. The described methodology focuses on the widely applicable Suzuki-Miyaura cross-coupling reaction, followed by standard functional group transformations to yield the target compound.
Overview of Synthesis Strategy
The synthesis of this compound, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is strategically designed in a multi-step sequence. The core of this approach is the construction of the 4'-fluoro-1,1'-biphenyl skeleton. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[1][2]
The proposed pathway begins with the palladium-catalyzed Suzuki coupling of (3-bromophenyl)acetonitrile with (4-fluorophenyl)boronic acid. This step efficiently forms the C-C bond between the two aromatic rings, yielding (4'-fluoro-[1,1'-biphenyl]-3-yl)acetonitrile. This intermediate is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid, affording (4'-fluoro-[1,1'-biphenyl]-3-yl)acetic acid. The final step involves the reduction of this carboxylic acid to the corresponding primary alcohol, this compound.
An alternative final step involves the direct reduction of the intermediate nitrile, which can also yield the desired phenethylamine, but the hydrolysis-reduction sequence is often preferred for achieving high yields of the primary alcohol.
Synthesis Pathway Diagram
References
In-depth Technical Guide: 3-(4-Fluorophenyl)phenethyl alcohol (CAS: 840521-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)phenethyl alcohol, with the CAS number 840521-88-2, is a fluorinated aromatic alcohol. Its chemical structure, featuring a 4-fluorophenyl group attached to a phenethyl alcohol backbone, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive scaffold for the design of novel therapeutic agents. One supplier has categorized this compound under "Protein Degrader Building Blocks," indicating a potential application in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs).
Despite its commercial availability and potential research applications, a comprehensive review of publicly available scientific literature and patents reveals a notable absence of detailed studies on this compound. There is currently no published data on its specific biological activities, mechanisms of action, or detailed experimental applications. This guide, therefore, serves as a foundational document, summarizing the available chemical and physical data, and providing a logical framework for potential research directions based on the properties of analogous compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 840521-88-2 | [1][2][3] |
| Synonym | 2-(4'-fluoro[1,1'-biphenyl]-3-yl)ethanol | [1] |
| Molecular Formula | C14H13FO | [1][2] |
| Molecular Weight | 216.26 g/mol | [1][2] |
| Physical Form | White to Yellow Solid | [1] |
| Purity | ≥95% | [1][2][3] |
| Storage Temperature | 2-8 °C or Room Temperature | [1][2] |
| InChI Key | HLVFZMCPTFRGQK-UHFFFAOYSA-N | [1] |
Potential Experimental Protocols
Given the lack of specific published experimental data for this compound, this section provides hypothetical, yet plausible, experimental workflows based on standard procedures for similar molecules. These are intended to serve as a starting point for researchers.
General Workflow for Assessing Biological Activity
The following diagram outlines a general workflow for the initial biological screening of a novel chemical entity like this compound.
Potential Signaling Pathway Involvement
Based on the structural similarities to other bi-aryl compounds and its classification as a potential protein degrader building block, this compound could theoretically be derivatized to interact with various signaling pathways. For instance, it could be functionalized to bind to a target protein of interest (POI) and an E3 ligase, thereby inducing the degradation of the POI via the ubiquitin-proteasome system.
The diagram below illustrates the general mechanism of action for a PROTAC, a potential application for derivatives of this compound.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further exploration in drug discovery and development. While current publicly accessible data is limited to its basic chemical and physical properties, its structure is suggestive of utility in constructing more complex molecules with potential biological activity. Future research efforts should focus on the synthesis of derivatives and their systematic evaluation in a variety of biological assays to elucidate their therapeutic potential. The lack of existing literature also presents a unique opportunity for novel research in this area. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and similar compounds.
References
- 1. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]
- 2. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)phenethyl alcohol, also known by its IUPAC name 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorine atom and a hydroxyl group, suggest that it may possess interesting biological activities and physicochemical characteristics relevant to drug design and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with general experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol | - |
| Synonyms | This compound | - |
| CAS Number | 840521-88-2 | [1][2] |
| Molecular Formula | C₁₄H₁₃FO | [2] |
| Molecular Weight | 216.25 g/mol | [2] |
| Physical Form | White to Yellow Solid | |
| Melting Point | Predicted: 65-70 °C | Computational Prediction |
| Boiling Point | Predicted: 350-370 °C at 760 mmHg | Computational Prediction |
| Water Solubility | Predicted: Low | Computational Prediction |
| pKa (acidic, alcohol) | Predicted: ~15 | Computational Prediction |
| logP (Octanol-Water Partition Coefficient) | Predicted: 3.5-4.0 | Computational Prediction |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the published literature. Therefore, this section outlines general and widely accepted methodologies for determining these key parameters for a solid organic compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[3]
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[3]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[4]
Boiling Point Determination
For a high-boiling point solid such as this compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The Thiele tube method is a common approach.[5][6]
Procedure:
-
A small amount of the sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
The apparatus is heated slowly and uniformly.[5]
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid at the given atmospheric pressure.[5]
Solubility Determination
The aqueous solubility of this compound can be determined using the shake-flask method followed by quantification using UV-Vis spectrophotometry.[7][8]
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve.[8]
pKa Determination
The acid dissociation constant (pKa) of the alcohol functional group in this compound can be determined by potentiometric titration.[1][9]
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.[1]
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]
logP (Octanol-Water Partition Coefficient) Determination
The lipophilicity of a compound is commonly measured by its octanol-water partition coefficient (logP), which can be determined using the shake-flask method.[10][11]
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is reached.[11]
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined analytically, often by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[12]
-
The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Visualizations
As no specific signaling pathways involving this compound have been reported, the following diagram illustrates a general experimental workflow for the determination of its key physicochemical properties.
Caption: Workflow for Synthesis, Purification, and Physicochemical Characterization.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific compound is limited, the provided predicted values and general experimental methodologies offer a starting point for its further investigation and characterization. The elucidation of these properties is a critical step in assessing its potential as a drug candidate or a functional material.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. rjptonline.org [rjptonline.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-(4-Fluorophenyl)phenethyl alcohol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and general chemical principles to present a robust model of its chemical and physical characteristics. This document includes postulated synthetic routes, detailed protocols for characterization, and an analysis of its likely conformational behavior, supported by data from similar biphenyl and phenethyl alcohol derivatives. The guide also explores potential biological significance by examining the activities of related fluorinated biphenyl compounds. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is a biphenyl derivative of phenethyl alcohol. The incorporation of a fluorine atom into the biphenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.
This guide will delve into the key structural features of this compound, propose a viable synthetic pathway, provide detailed experimental protocols for its characterization, and discuss its conformational landscape.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases.[3][4]
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 840521-88-2 | [3] |
| Molecular Formula | C₁₄H₁₃FO | [3] |
| Molecular Weight | 216.25 g/mol | [3] |
| Appearance | White to Yellow Solid | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the reduction of a carboxylic acid intermediate.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[5][6][7]
-
Reaction Setup: In a round-bottom flask, combine 3-bromophenylacetic acid (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of toluene and ethanol, and an aqueous solution of a base such as 2M sodium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, acidify the mixture with 2M HCl. Extract the aqueous phase with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-(4-fluorophenyl)phenylacetic acid.
This procedure is based on standard lithium aluminum hydride (LAH) reductions of carboxylic acids.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 3-(4-fluorophenyl)phenylacetic acid (1.0 eq.) in anhydrous THF.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.
Caption: Workflow for the purification and characterization of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a triplet for the -CH₂- group adjacent to the hydroxyl, a triplet for the benzylic -CH₂- group, and a broad singlet for the hydroxyl proton. The aromatic region will likely be complex due to the meta-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the two aliphatic carbons of the ethyl chain. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogs):
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂OH | ~3.8 | ~63 |
| Ar-CH₂- | ~2.9 | ~39 |
| Aromatic C-H | 7.0 - 7.6 | 115 - 142 |
| Aromatic C-F | - | ~162 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-C | - | 127 - 141 |
Mass spectrometry will be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 216, along with characteristic fragmentation patterns, such as the loss of water and the benzylic cleavage.[9][10][11][12]
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[13][14][15]
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band between 1000-1250 cm⁻¹.
-
C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Molecular Conformation
Direct experimental data on the conformation of this compound is not available. However, its conformational preferences can be inferred from the analysis of its constituent fragments: the biphenyl moiety and the phenethyl alcohol chain.
Biphenyl Moiety
The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens.[16] The equilibrium dihedral angle is typically around 40-45°. Rotation around the central C-C bond is possible, with rotational energy barriers at 0° (planar) and 90° (perpendicular) conformations. The fluorine substituent at the 4'-position is not expected to significantly alter the overall torsional potential compared to biphenyl itself, as it does not introduce additional steric hindrance at the ortho positions.
Phenethyl Alcohol Chain
The ethyl alcohol side chain has two key rotatable bonds: C(aryl)-C(α) and C(α)-C(β). Rotation around these bonds will give rise to a number of staggered and eclipsed conformations. The relative energies of these conformers will be determined by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the adjacent phenyl ring.
Overall Conformation
The overall conformation of this compound will be a dynamic equilibrium of multiple low-energy conformers. The preferred conformation will likely feature a twisted biphenyl unit and a staggered conformation of the phenethyl alcohol chain. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to determine the precise dihedral angles and the relative energies of the different conformers.
Potential Biological Significance
While no specific biological activity has been reported for this compound, its structural motifs are present in many biologically active molecules.
-
Fluorinated Biphenyls: This class of compounds has been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and antivirals.[1][2] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
-
Phenethyl Alcohols: Phenethyl alcohol and its derivatives are known to possess antimicrobial and fragrance properties.[17]
Given these precedents, it is plausible that this compound could exhibit interesting biological activities. A hypothetical screening cascade to explore its potential is outlined below.
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding the molecular structure and conformation of this compound. While direct experimental data is sparse, by drawing upon the rich chemistry of its constituent parts and related analogs, we have been able to construct a comprehensive profile of this molecule. The proposed synthetic and characterization protocols offer a clear path for its preparation and verification. The conformational analysis highlights the key structural features that will govern its interactions in a biological context. Further experimental and computational studies are warranted to validate these predictions and to explore the potential of this and similar fluorinated biphenyl derivatives in drug discovery and development.
References
- 1. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 9. jmb.or.kr [jmb.or.kr]
- 10. Phenylethyl Alcohol [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenethyl alcohol, p-methyl-alpha-phenyl- | C15H16O | CID 571746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. youtube.com [youtube.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 17. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Predicted Biological Activity of 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 3-(4-Fluorophenyl)phenethyl alcohol is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the known biological activities of the parent molecule, phenethyl alcohol (PEA), and the principles of medicinal chemistry related to fluorine substitution. The predictions and proposed experimental workflows are intended to serve as a foundation for future research into this specific compound.
Introduction
This compound is a halogenated derivative of phenethyl alcohol. The introduction of a fluorine atom to the terminal phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity.[1][2] Fluorination can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets, often leading to enhanced therapeutic potential.[1][2]
This technical guide will explore the predicted biological activities of this compound by examining the known effects of phenethyl alcohol and the impact of fluorination on aromatic compounds. We will delve into potential antimicrobial, cytotoxic, and neurological activities, providing a framework for future investigation.
Physicochemical Properties
The predicted physicochemical properties of this compound suggest it is a lipophilic molecule, a characteristic that can enhance its ability to cross cellular membranes.
| Property | Value | Source |
| CAS Number | 840521-88-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₃FO | --INVALID-LINK-- |
| Molecular Weight | 216.26 g/mol | --INVALID-LINK-- |
| Appearance | White to Yellow Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Predicted Biological Activities and Structure-Activity Relationships
Antimicrobial Activity
Phenethyl alcohol is known to possess broad-spectrum antimicrobial properties.[3] Its mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of cellular components.[3]
The introduction of a fluorine atom to the phenyl ring is anticipated to enhance this antimicrobial activity. Fluorine's high electronegativity can increase the lipophilicity of the molecule, facilitating its partitioning into the lipid bilayer of microbial cell membranes.[4] This enhanced membrane interaction could lead to greater disruption and, consequently, a lower minimum inhibitory concentration (MIC). Studies on other fluorinated aromatic compounds have demonstrated their potent antimicrobial effects.[4][5][6][7]
Predicted Mechanism of Enhanced Antimicrobial Action:
Cytotoxic Activity
Phenethyl alcohol and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest. The presence of a fluorine atom in this compound may enhance its cytotoxic potential. Fluorinated compounds have been shown to possess significant anticancer properties, with some exhibiting improved metabolic stability and target engagement.[9]
For instance, studies on fluorinated analogs of other anticancer agents have demonstrated increased efficacy.[9] The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets such as enzymes or receptors involved in cell proliferation and survival.
Quantitative Data for Related Compounds:
While specific IC₅₀ values for this compound are not available, the following table presents data for related fluorinated compounds with anticancer activity, illustrating the potential potency of such molecules.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Phenyl-Substituted FL118 Analogue (7h) | HCT116 (Colon Cancer) | 0.002 | --INVALID-LINK--[9] |
| 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)selenophene (7l) | Huh7 (Liver Cancer) | 0.018 | --INVALID-LINK--[10][11] |
| Caffeic Acid Phenethyl Ester (CAPE) Derivative (3c) | OEC-M1 (Oral Cancer) | ~10 | --INVALID-LINK--[8] |
Neurological Effects
Phenethyl alcohol can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[12] Its neurological effects are complex and can include both stimulatory and depressant actions, depending on the dose and context. Alcohols, in general, are known to interact with various neurotransmitter systems, including GABAergic and glutamatergic pathways.[13][14][15][16]
The introduction of a 4-fluoro substituent could modulate these neurological effects. Halogenation of psychoactive compounds is a well-established strategy to alter their potency, duration of action, and receptor binding profiles. For example, fluorination can influence the binding affinity of ligands to their receptors. Structure-activity relationship studies of phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly impact their affinity for serotonin receptors.[17]
Potential Neuromodulatory Signaling Pathway:
Proposed Experimental Protocols
Given the lack of specific data, the following experimental workflows are proposed to elucidate the biological activity of this compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: A broth microdilution method can be employed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines and a normal cell line to determine its therapeutic index.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC₅₀ value.
Workflow:
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for diverse biological activities. Based on the known properties of phenethyl alcohol and the well-documented effects of fluorination in medicinal chemistry, this compound is a promising candidate for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these predictions and fully characterize its pharmacological profile. Elucidating its precise mechanisms of action will be crucial for its potential development as a therapeutic agent.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICSC 0936 - PHENETHYL ALCOHOL [inchem.org]
- 13. Effect of alcohol on the central nervous system to develop neurological disorder: pathophysiological and lifestyle modulation can be potential therapeutic options for alcohol-induced neurotoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impairments of Brain and Behavior: The Neurological Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synaptic Effects Induced by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanisms of Action of 3-(4-Fluorophenyl)phenethyl alcohol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)phenethyl alcohol is a synthetic organic compound with potential applications in pharmacology and chemical biology. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural characteristics suggest two primary, distinct potential mechanisms. Firstly, based on its structural similarity to phenethyl alcohol (PEA), it is hypothesized to possess antibacterial properties mediated by the disruption of bacterial cell membrane integrity. Secondly, its commercial availability as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it would function as a component of a larger molecule designed to induce the targeted degradation of specific proteins within eukaryotic cells. This guide will provide an in-depth exploration of both potential mechanisms, complete with hypothetical signaling pathways, detailed experimental protocols for investigation, and structured data tables for the presentation of quantitative findings.
Part 1: Potential Antibacterial Mechanism of Action via Cell Membrane Disruption
This proposed mechanism is extrapolated from the known biological activity of the parent compound, phenethyl alcohol (PEA). The addition of a 4-fluorophenyl group may modulate the potency and specificity of this activity.
Proposed Mechanism
The primary proposed antibacterial mechanism of this compound is the disruption of the bacterial cell membrane's structural integrity and permeability.[1] This is thought to occur through the molecule's interaction with the phospholipid bilayer of the cell membrane.[1] This interaction leads to an increase in membrane fluidity and permeability, resulting in the leakage of essential intracellular components, such as potassium ions (K+).[1] The loss of ionic gradients and vital molecules compromises cellular function, leading to the inhibition of critical processes like DNA, RNA, and protein synthesis, ultimately resulting in bacteriostasis or bactericidal effects.[1]
Signaling Pathway and Logical Relationship Diagram
Caption: Proposed mechanism of antibacterial action via cell membrane disruption.
Quantitative Data
As no specific quantitative data for this compound is available, the following table summarizes the reported antibacterial activity of the parent compound, phenethyl alcohol (PEA), against various bacterial strains. This serves as a baseline for potential activity.
| Bacterial Strain | Assay Type | Concentration (mM) | Effect | Reference |
| Escherichia coli | MIC50 | ~15 | Bacteriostatic | [2] |
| Pseudomonas aeruginosa | BC | 90 - 180 | Bactericidal | [1] |
| Staphylococcus aureus | BC | 90 - 180 | Bactericidal | [1] |
| Enterococcus faecium | BC | 90 - 180 | Bactericidal | [1] |
MIC50: Minimum Inhibitory Concentration for 50% of isolates. BC: Bactericidal Concentration.
Experimental Protocols
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Bacterial Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash twice with a low-potassium buffer, and resuspend in the same buffer to a defined optical density.
-
Exposure to Compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.
-
Sampling: At specified time intervals, take aliquots of the suspension and centrifuge to pellet the cells.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectroscopy.
-
Data Analysis: Plot the extracellular potassium concentration against time for each compound concentration to determine the rate of potassium leakage.
Part 2: Potential Mechanism of Action as a PROTAC Building Block
The classification of this compound as a "Protein Degrader Building Block" suggests its use in the synthesis of PROTACs. In this context, it would not be the active molecule itself but a component of a larger heterobifunctional molecule.
Proposed Mechanism
A PROTAC synthesized using this compound as a building block would function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway and Logical Relationship Diagram
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Data
The following table is a template for summarizing the key quantitative parameters used to characterize a novel PROTAC synthesized using this compound.
| Parameter | Description | Example Value |
| Binding Affinity (Kd) to POI | Dissociation constant for the binding of the PROTAC to the target protein. | 50 nM |
| Binding Affinity (Kd) to E3 Ligase | Dissociation constant for the binding of the PROTAC to the E3 ligase. | 100 nM |
| Ternary Complex Formation (α) | Cooperativity factor for the formation of the POI-PROTAC-E3 ligase complex. | 5 |
| DC50 | Concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM |
| Dmax | Maximum percentage of target protein degradation achieved. | >95% |
| t1/2 of Degradation | Half-life of the target protein in the presence of the PROTAC. | 2 hours |
Experimental Protocols
Caption: Experimental workflow for the characterization of a novel PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the protein of interest. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control and express the results as a percentage of the vehicle-treated control.
Conclusion
This compound is a molecule with dual potential. Its structural similarity to phenethyl alcohol suggests a plausible role as an antibacterial agent that functions by disrupting cell membranes. However, its commercial positioning as a "Protein Degrader Building Block" points towards a more contemporary and highly specific application in the development of PROTACs for targeted protein degradation. The experimental frameworks provided herein offer a comprehensive guide for researchers to rigorously investigate and validate either of these potential mechanisms of action. Further empirical studies are essential to fully elucidate the biological activities of this compound and its derivatives.
References
An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)phenethyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)phenethyl alcohol is a biphenyl ethanol derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility and presents a detailed experimental protocol for its quantitative determination. Due to the current lack of publicly available quantitative solubility data for this compound, this guide focuses on empowering researchers to generate this critical data in their own laboratories.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent.[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both polar and non-polar characteristics, its solubility will be dictated by the balance of these features in relation to the solvent.
-
Polar Characteristics: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction. This suggests solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Non-Polar Characteristics: The biphenyl structure contributes significant non-polar character due to the large hydrocarbon framework. This suggests solubility in non-polar solvents (e.g., hexane, toluene) and solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).
The interplay between these characteristics means that this compound is likely to exhibit a range of solubilities across different organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility across different solvents and temperatures.
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Hexane | 1.88 | 25 | Gravimetric | ||
| e.g., Toluene | 2.38 | 25 | Gravimetric | ||
| e.g., Dichloromethane | 9.08 | 25 | HPLC | ||
| e.g., Acetone | 20.7 | 25 | HPLC | ||
| e.g., Ethanol | 24.5 | 25 | UV-Vis | ||
| e.g., Methanol | 32.7 | 25 | UV-Vis | ||
| e.g., DMSO | 46.7 | 25 | HPLC |
Experimental Protocol: Determination of Thermodynamic Solubility
This section details a robust and widely accepted methodology for determining the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent, commonly known as the shake-flask method.[3][4]
Objective
To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)
Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the resulting solution is saturated.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time required for equilibration should be verified.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and the solvent does not interfere at the analysis wavelength. A calibration curve is also required.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is measured.[5]
-
-
-
Data Calculation:
-
Calculate the concentration of the saturated solution based on the analytical results, accounting for any dilution factors.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Conclusion
References
An In-depth Technical Guide to the Evaluation of Novel Building Blocks for Targeted Protein Degradation, with 3-(4-Fluorophenyl)phenethyl Alcohol as a Hypothetical Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of scientific literature and patent databases did not yield specific examples of 3-(4-Fluorophenyl)phenethyl alcohol being utilized as a building block in a successfully developed protein degrader. While some chemical suppliers categorize it within "Protein Degrader Building Blocks," there is no publicly available data to substantiate this classification. Therefore, this document provides a generalized, in-depth technical guide on the process of validating a novel chemical entity, such as this compound, for its potential as a building block in targeted protein degradation.
Introduction to Targeted Protein Degradation (TPD) and Building Blocks
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. This is often achieved through heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) or monovalent "molecular glues."
A PROTAC is composed of three key components:
-
A "warhead": A ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase.
-
A linker: A chemical tether that connects the warhead and the E3 ligase ligand.
The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
A novel molecule like This compound could hypothetically serve as a starting point for any of these components. Its biphenyl-like structure could be modified to act as a warhead for a specific protein target. Alternatively, the alcohol functional group provides a convenient handle for attaching a linker, which would then be connected to a known E3 ligase ligand or a novel warhead.
Hypothetical Workflow for Validating a Novel Building Block
The validation of a new chemical entity as a protein degrader building block is a multi-step process that involves design, synthesis, and extensive biological characterization.
Data Presentation: Summarizing Key Quantitative Parameters
When evaluating a series of new degraders, it is crucial to present the quantitative data in a structured format to allow for clear comparison and structure-activity relationship (SAR) analysis.
| Compound ID | Warhead (Target) | Linker | E3 Ligase Ligand | Binding Affinity (POI, Kd, nM) | Binding Affinity (E3, Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Selectivity Score |
| PROTAC-001 | 3-(4-F-Ph)-phenethyl-X | PEG3 | Pomalidomide | 150 | 500 | 2.5 | 75 | 92 | 0.95 |
| PROTAC-002 | 3-(4-F-Ph)-phenethyl-X | Alkyl-C4 | Pomalidomide | 145 | 510 | 1.8 | 120 | 85 | 0.91 |
| PROTAC-003 | JQ1 | PEG4 | 3-(4-F-Ph)-phenethyl-Y | 50 | 800 | 1.2 | >1000 | <10 | N/A |
| Control | JQ1 | - | - | 50 | N/A | N/A | N/A | 0 | N/A |
-
Kd: Dissociation constant, a measure of binding affinity.
-
α (Cooperativity): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.
-
DC50: The concentration of the degrader required to reduce the level of the POI by 50%.
-
Dmax: The maximum percentage of POI degradation achieved.
-
Selectivity Score: A value derived from proteomics data indicating the selectivity of degradation for the POI over other proteins.
The Canonical PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for key experiments in the validation of a novel protein degrader.
This assay confirms that the warhead of the PROTAC binds to the POI in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
-
Cell Lysis and Heating:
-
Harvest cells and resuspend in a suitable lysis buffer with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Precipitation and Quantification:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble POI in each sample by Western blotting.
-
A successful target engagement will result in a thermal stabilization of the POI, meaning more of it remains soluble at higher temperatures in the presence of the PROTAC.
-
This biophysical technique quantifies binding affinities and ternary complex formation.
-
Immobilization:
-
Immobilize the purified POI or E3 ligase onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized protein at various concentrations to determine the Kd of the binary interaction.
-
Regenerate the sensor chip surface between each concentration.
-
-
Ternary Complex Formation:
-
Pre-incubate the PROTAC with a constant concentration of the E3 ligase (the solution-phase partner).
-
Flow this mixture over the immobilized POI.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
The cooperativity (α) can be calculated from the binding affinities of the binary and ternary interactions.
-
This is the standard method for measuring the reduction in POI levels.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Lysate Preparation:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
This provides an unbiased view of the degrader's selectivity across the proteome.[1]
-
Sample Preparation (SILAC or TMT labeling):
-
For SILAC, culture cells in "light," "medium," and "heavy" isotopic amino acid-containing media. Treat each population with a different condition (e.g., vehicle, active PROTAC, inactive control).
-
For TMT, grow cells under normal conditions, treat with the compounds, and then lyse. Digest the proteins into peptides, and label each condition with a different isobaric TMT tag.
-
-
Sample Processing and Mass Spectrometry:
-
Combine the labeled samples.
-
Fractionate the peptides by liquid chromatography.
-
Analyze the fractions by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins from the MS data.
-
Calculate the fold-change in protein abundance for the PROTAC-treated samples relative to the control.
-
A highly selective degrader will show a significant and singular decrease in the abundance of the intended POI.
-
This assay confirms that the degradation is occurring via the ubiquitin-proteasome system.[3][4]
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) for a shorter time course (e.g., 0.5, 1, 2, 4 hours).
-
Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells in an IP-compatible buffer.
-
Incubate the lysates with an antibody against the POI overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-POI complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with a primary antibody that recognizes ubiquitin (e.g., anti-Ub).
-
A "smear" or laddering pattern at higher molecular weights in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.
-
Conclusion
The validation of a novel chemical entity as a building block for targeted protein degradation is a rigorous process that requires a combination of rational design, chemical synthesis, and a suite of detailed biophysical and cellular assays. While This compound is not a documented component of any known protein degrader, the workflows and protocols outlined in this guide provide a robust framework for the evaluation of its potential, or that of any new molecule, in this exciting therapeutic field. The key to success lies in the systematic collection of quantitative data on target engagement, ternary complex formation, and cellular degradation, which together will illuminate the path towards a potent and selective protein degrader.
References
Initial Screening of 3-(4-Fluorophenyl)phenethyl Alcohol for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive initial screening workflow for evaluating the bioactivity of the novel compound, 3-(4-Fluorophenyl)phenethyl alcohol. Given the structural similarity to phenethyl alcohol (PEA) and its analogs, which have demonstrated antimicrobial properties, the primary focus of this initial screening is to assess its antibacterial and antifungal activity, potential mechanism of action on the cell membrane, and its cytotoxic effect on mammalian cells. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of workflows and potential signaling pathways to guide researchers in the preliminary assessment of this compound.
Introduction
This compound is a synthetic aromatic alcohol. Its structural motif, a substituted phenethyl alcohol, is found in various biologically active molecules. The parent compound, phenethyl alcohol, is known for its antimicrobial properties, primarily attributed to the disruption of bacterial cell membrane integrity. The introduction of a fluorophenyl group may modulate the compound's lipophilicity and electronic properties, potentially enhancing its bioactivity and specificity. This guide details a systematic approach to the initial in vitro biological evaluation of this compound.
Predicted Bioactivity Profile
Based on the known activity of structurally related compounds, the initial screening of this compound is focused on the following potential bioactivities:
-
Antimicrobial Activity: Potential efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Membrane-Disrupting Mechanism: The compound is hypothesized to act by compromising the integrity of microbial cell membranes.
-
Cytotoxicity: Evaluation of potential toxic effects on mammalian cells to determine a preliminary therapeutic window.
Experimental Protocols and Data Presentation
This section details the experimental methodologies for the initial bioactivity screening of this compound and presents hypothetical, yet plausible, quantitative data in structured tables.
Antimicrobial Susceptibility Testing
The antimicrobial activity is determined by assessing the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.
-
Bacterial and Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212), Gram-negative bacteria (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and a fungal strain (Candida albicans ATCC 90028).
-
Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and the fungal strain in RPMI-1640 medium overnight at 37°C. Dilute the cultures to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for the fungus.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 64 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 128 |
| Escherichia coli | ATCC 25922 | Gram-negative | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >256 |
| Candida albicans | ATCC 90028 | Fungus | 256 |
Assessment of Cell Membrane Integrity
To investigate the hypothesized membrane-disrupting mechanism, two key assays are performed: a potassium leakage assay and a propidium iodide uptake assay.
-
Bacterial Preparation: Culture S. aureus ATCC 29213 to mid-log phase, then harvest and wash the cells with a low-potassium buffer.
-
Assay Procedure:
-
Resuspend the bacterial cells in the low-potassium buffer.
-
Expose the cells to the test compound at its MIC and 2x MIC.
-
Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).
-
Incubate at 37°C and collect aliquots at different time points (0, 15, 30, 60, and 120 minutes).
-
Centrifuge the aliquots to pellet the bacteria.
-
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-sensitive electrode.
-
Bacterial Preparation: Prepare S. aureus ATCC 29213 as described for the potassium leakage assay.
-
Assay Procedure:
-
Resuspend the bacterial cells in a suitable buffer.
-
Add propidium iodide (a fluorescent dye that cannot penetrate intact cell membranes) to the cell suspension.
-
Add the test compound at its MIC and 2x MIC.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation/emission ~535/617 nm). An increase in fluorescence indicates membrane permeabilization, allowing PI to enter and bind to intracellular nucleic acids.
-
| Assay | Concentration | S. aureus ATCC 29213 |
| Potassium Leakage | MIC (64 µg/mL) | Moderate increase in extracellular K+ |
| 2x MIC (128 µg/mL) | Significant increase in extracellular K+ | |
| Propidium Iodide Uptake | MIC (64 µg/mL) | Moderate increase in fluorescence |
| 2x MIC (128 µg/mL) | Substantial increase in fluorescence |
Cytotoxicity Assessment
The cytotoxic potential of this compound against mammalian cells is evaluated using the MTT assay.
-
Cell Line: Use a human cell line, such as HEK293 (human embryonic kidney cells), for the initial cytotoxicity screening.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound (e.g., from 1 to 500 µg/mL) for 24 hours.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
| Cell Line | Assay | IC50 (µg/mL) |
| HEK293 | MTT | >500 |
Visualizations
Experimental Workflow
Caption: A flowchart of the initial bioactivity screening process.
Hypothetical Mechanism of Action
Caption: A diagram illustrating the proposed membrane-disrupting mechanism.
Bacterial Stress Response Pathway
Caption: A simplified diagram of a bacterial two-component stress response pathway.
Conclusion and Future Directions
The initial screening of this compound suggests a compound with moderate antibacterial activity, particularly against Staphylococcus aureus. The preliminary mechanism of action studies indicates that its antimicrobial effects are likely due to the disruption of the bacterial cell membrane. Importantly, the compound exhibits low cytotoxicity against a human cell line, suggesting a favorable preliminary safety profile.
Future studies should focus on:
-
Expanding the antimicrobial screening to a broader panel of resistant bacterial and fungal strains.
-
Quantitative structure-activity relationship (QSAR) studies to optimize the chemical structure for enhanced potency and selectivity.
-
In-depth mechanistic studies to fully elucidate the molecular targets within the cell membrane.
-
In vivo efficacy and toxicity studies in animal models.
This technical guide provides a foundational framework for the initial bioactivity assessment of this compound, paving the way for further investigation into its potential as a novel antimicrobial agent.
The Discovery and Synthesis of Novel Phenethyl Alcohol Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Phenethyl alcohol, a naturally occurring aromatic alcohol with a characteristic rose-like scent, and its derivatives have emerged as a promising class of compounds in the field of drug discovery.[1] Found in a variety of essential oils, phenethyl alcohol itself exhibits antimicrobial and preservative properties.[2] However, the true potential lies in the chemical modification of its core structure, leading to a diverse array of novel derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of these novel derivatives, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
I. Synthesis of Novel Phenethyl Alcohol Derivatives
The synthesis of novel phenethyl alcohol derivatives typically involves the modification of the hydroxyl group or the aromatic ring of the parent molecule. Common strategies include esterification, etherification, glycosylation, and the introduction of various substituents onto the phenyl ring.
A. Esterification
Esterification of the hydroxyl group of phenethyl alcohol with various carboxylic acids is a widely employed method to generate novel derivatives with enhanced biological activity.
Experimental Protocol: Enzymatic Synthesis of Phenethyl Esters
This protocol describes a general method for the enzymatic synthesis of phenethyl esters, which is favored for its mild reaction conditions and high selectivity.[3]
-
Materials: Phenethyl alcohol, acyl donor (e.g., carboxylic acid, acid anhydride, or vinyl ester), immobilized lipase (e.g., Novozym 435), and an organic solvent (e.g., hexane, toluene).
-
Reaction Setup: In a sealed reaction vessel, dissolve phenethyl alcohol and the acyl donor in the chosen organic solvent. The molar ratio of alcohol to acyl donor is a critical parameter and should be optimized for each specific reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-15% (w/w) of the total substrate weight.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant shaking.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.
B. Synthesis of Caffeic Acid Phenethyl Ester (CAPE) Derivatives
Caffeic acid phenethyl ester (CAPE), a natural compound found in propolis, is a well-studied phenethyl alcohol derivative with potent anti-inflammatory and anticancer properties.[4] The synthesis of novel CAPE derivatives often involves modification of the catechol moiety or the phenethyl group.
Experimental Protocol: Synthesis of a Novel CAPE Derivative
This protocol outlines a general procedure for synthesizing a CAPE derivative, which can be adapted for various structural modifications.[2]
-
Protection of Catechol Group: Protect the hydroxyl groups of caffeic acid, for example, by forming a cyclic acetal with acetone.
-
Activation of Carboxylic Acid: Activate the carboxylic acid group of the protected caffeic acid. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Esterification: React the activated protected caffeic acid with a substituted phenethyl alcohol in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Deprotection: Remove the protecting group from the catechol moiety. For an acetonide, this is typically done using an acidic aqueous solution.
-
Purification: Purify the final product by column chromatography.
II. Biological Activities and Quantitative Data
Novel phenethyl alcohol derivatives have demonstrated a wide range of biological activities. The following sections summarize some of the key findings and present quantitative data in a structured format.
A. Anticancer Activity
Several novel phenethyl alcohol derivatives have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | Hepatocellular Carcinoma (HCC) | 3.332 (WX006 derivative) | [4] |
| 2-chloro-N-(phenazin-2-yl)benzamide | Human Chronic Myelogenous Leukemia (K562) | Comparable to cisplatin | [5] |
| 2-chloro-N-(phenazin-2-yl)benzamide | Human Hepatocellular Carcinoma (HepG2) | Comparable to cisplatin | [5] |
| Pterostilbene β-amino alcohol derivative (5f) | Eel Acetylcholinesterase (EeAChE) | 24.04 | [6] |
B. Anti-inflammatory Activity
The anti-inflammatory properties of phenethyl alcohol derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p65 subunit of NF-κB, MAPKs).
| Compound | Assay | Effect | Reference |
| Phenethylferulate | PGE2 production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [7] |
| Sinapaldehyde | NO, ROS, TNF-α, IL-6 production in LPS-stimulated RAW 264.7 cells | Inhibition | [8] |
| Orostachys japonicus extract (DCM fraction) | NO and ROS production in LPS-stimulated RAW 264.7 cells | Significant inhibition | [9] |
C. Antioxidant Activity
The antioxidant capacity of phenethyl alcohol derivatives is a key aspect of their therapeutic potential.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add different concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Novel Tetraphenolic Compound (MPBHQ) | DPPH radical scavenging | 7.93 | [10] |
| Novel Tetraphenolic Compound (MPBHQ) | ABTS radical scavenging | 24.35 | [10] |
D. Neuroprotective Activity
Certain phenethyl alcohol derivatives have shown promise in protecting neuronal cells from damage.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta peptide.
-
Cell Viability Assessment: After incubation, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Mechanism of Action Studies: Investigate the underlying neuroprotective mechanisms by measuring markers of oxidative stress, apoptosis (e.g., caspase activity), and the activation of specific signaling pathways.
| Compound | Effect | Model | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | Ameliorates cognitive deficits and anxiety | Methamphetamine-induced neurotoxicity in mice | [11] |
| Pterostilbene β-amino alcohol derivative (5f) | Neuroprotective against H₂O₂-induced injury | PC-12 cells | [6] |
| Tetramethylpyrazine derivative (22a) | Neuroprotective against t-BHP injury | In vitro and in a rat model of stroke | [12] |
III. Signaling Pathways and Mechanisms of Action
The biological effects of novel phenethyl alcohol derivatives are mediated through their interaction with various cellular signaling pathways.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory phenethyl alcohol derivatives exert their effects by inhibiting this pathway.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some phenethyl alcohol derivatives have been shown to modulate MAPK signaling.
IV. Drug Discovery and Development Workflow
The discovery and development of novel phenethyl alcohol derivatives follow a structured workflow, from initial screening to lead optimization.
The field of phenethyl alcohol derivatives represents a vibrant and promising area of research for the development of new therapeutic agents. The versatility of the phenethyl alcohol scaffold allows for the synthesis of a wide range of novel compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the current state of research, including synthetic methodologies, biological evaluation, and mechanistic insights. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this important class of molecules. Future research will likely focus on the development of more selective and potent derivatives, as well as a deeper understanding of their mechanisms of action and in vivo efficacy.
References
- 1. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments | MDPI [mdpi.com]
- 5. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of pterostilbene β-amino alcohol derivatives as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analyses of Nine Phenolic Compounds and Their Antioxidant Activities from Thirty-Seven Varieties of Raspberry Grown in the Qinghai-Tibetan Plateau Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroprotective effects of caffeic acid phenethyl ester against methamphetamine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Theoretical and Computational Investigation of 3-(4-Fluorophenyl)phenethyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure
The foundational step in the computational analysis of a molecule is the determination of its structure. The proposed structure of 3-(4-Fluorophenyl)phenethyl alcohol is depicted below.
Caption: 2D representation of this compound.
Proposed Computational Methodologies
A multi-faceted computational approach is proposed to elucidate the structural and electronic properties of this compound. This would involve a combination of quantum mechanical calculations and molecular mechanics simulations.
Density Functional Theory (DFT) Calculations
DFT is a robust method for investigating the electronic structure of molecules.
Protocol:
-
Geometry Optimization: The initial structure of this compound will be optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p) to accurately account for polarization and diffuse functions.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This will also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
-
Electronic Property Calculation: Key electronic properties will be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP).
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the conformational dynamics of the molecule in different environments.
Protocol:
-
System Setup: The optimized structure of this compound will be placed in a simulation box with a chosen solvent (e.g., water or a non-polar solvent) to mimic physiological or experimental conditions.
-
Force Field Parameterization: An appropriate force field (e.g., GAFF or CHARMM) will be used to describe the interatomic interactions.
-
Equilibration and Production Run: The system will be energy-minimized and then equilibrated through a series of short simulations under constant volume and then constant pressure conditions. A production run of sufficient length (e.g., 100 ns) will then be performed to sample the conformational space.
-
Trajectory Analysis: The resulting trajectory will be analyzed to identify dominant conformations, dihedral angle distributions, and potential intramolecular hydrogen bonding.
Hypothetical Quantitative Data
The following table summarizes the expected quantitative data that could be obtained from the proposed computational studies. These values are hypothetical and serve as a template for reporting actual findings.
| Parameter | Hypothetical Value | Computational Method |
| Optimized Ground State Energy | -X.XXX Hartrees | DFT (B3LYP/6-311++G(d,p)) |
| Dipole Moment | Y.YY Debye | DFT (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -Z.ZZ eV | DFT (B3LYP/6-311++G(d,p)) |
| LUMO Energy | -W.WW eV | DFT (B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | A.AA eV | DFT (B3LYP/6-311++G(d,p)) |
| Rotational Constants (A, B, C) | B.BB, C.CC, D.DD GHz | DFT (B3LYP/6-311++G(d,p)) |
| Major Conformer Population | 75% (Gauche), 25% (Anti) | MD Simulation |
Proposed Experimental Protocols
Experimental validation is essential to complement and verify the computational findings.
Synthesis
The synthesis of this compound can be approached through standard organic chemistry reactions, such as a Suzuki coupling to form the biphenyl core, followed by functional group manipulations to introduce the phenethyl alcohol moiety.
Spectroscopic Characterization
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous peak assignments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will be recorded to identify the characteristic vibrational modes of the functional groups, such as the O-H stretch of the alcohol and the C-F stretch of the fluorophenyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.
Expected Spectroscopic Data
Based on the structure of this compound, the following is a table of expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.6 ppm. A triplet corresponding to the -CH₂- group adjacent to the aromatic ring around 2.9 ppm. A triplet for the -CH₂- group attached to the hydroxyl group around 3.9 ppm. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons in the range of 115-145 ppm. The carbon bearing the fluorine will show a large ¹J(C-F) coupling. Aliphatic carbons for the ethyl chain will appear in the upfield region (e.g., 30-70 ppm). |
| FT-IR | A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C-F stretching vibration in the range of 1100-1250 cm⁻¹. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₁₄H₁₃FO. |
Visualizations of Proposed Workflows and Interactions
Proposed Computational Workflow
The following diagram illustrates the proposed workflow for the theoretical and computational analysis of this compound.
Caption: A flowchart of the proposed computational and experimental investigation.
Potential Intermolecular Interactions
The structure of this compound suggests several potential non-covalent interactions that could be significant in its condensed phase behavior or in its interaction with biological targets.
Caption: A diagram illustrating potential non-covalent interactions.
This technical guide provides a comprehensive, albeit prospective, framework for the theoretical and computational study of this compound. By following the proposed DFT and MD protocols, researchers can gain significant insights into the molecule's structural, electronic, and dynamic properties. The outlined experimental procedures for synthesis and characterization are crucial for validating the computational predictions. The hypothetical data and expected spectroscopic features presented herein serve as a valuable reference for future investigations. This combined computational and experimental approach will undoubtedly accelerate the understanding and potential application of this and other novel fluorinated biphenyl compounds.
3-(4-Fluorophenyl)phenethyl Alcohol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
3-(4-Fluorophenyl)phenethyl alcohol is classified as a hazardous substance. The available information indicates the following GHS hazard classifications:
Signal Word: Warning
Pictogram:
❗
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 840521-88-2 | [1][2] |
| Molecular Formula | C14H13FO | [2] |
| Molecular Weight | 216.25 g/mol | [2] |
| Physical Form | White to Yellow Solid | |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8 °C |
Toxicological Data (Inferred)
Quantitative toxicological data for this compound is not available. The data presented in Table 2 is for the parent compound, phenethyl alcohol, and should be used as an estimate of potential toxicity. The introduction of a fluorine atom may alter the toxicological profile.
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1790 mg/kg | Rat | [3] |
| Acute Dermal Toxicity (LD50) | 790 mg/kg | Rabbit | [3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate engineering controls and PPE.
Caption: Workflow for the safe handling of this compound.
Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility data. For activities with a high risk of exposure, consider double-gloving.[4]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[4]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[4]
Handling and Storage Procedures
-
Handling:
-
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]
-
Recommended storage temperature is 2-8 °C.
-
First Aid Measures
Immediate medical attention is required for all exposures.
-
If Swallowed:
-
If on Skin:
-
If in Eyes:
-
If Inhaled:
-
Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Get medical attention.
-
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the spill area until cleared by EHS.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] For fluorinated compounds, fluorine-free foams are a consideration where environmentally appropriate.[10][11]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste containing fluorinated compounds should be collected in clearly labeled, compatible containers and not mixed with other waste streams.[4]
Signaling Pathways and Toxicological Mechanisms
There is no specific information available in the searched literature regarding the signaling pathways or toxicological mechanisms of this compound. For the parent compound, phenethyl alcohol, it is known to be metabolized in the body.[12] The presence of the fluorine atom may influence its metabolic fate and potential toxicity. Further research is needed to elucidate the specific biological effects of this compound.
Note: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety guidelines.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. chemtexusa.com [chemtexusa.com]
- 7. directpcw.com [directpcw.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. semcomaritime.com [semcomaritime.com]
- 11. bunkergear.net [bunkergear.net]
- 12. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Preliminary Toxicity Assessment of 3-(4-Fluorophenyl)phenethyl alcohol: A Surrogate Approach Based on Phenethyl Alcohol
Disclaimer: This document provides a preliminary toxicological assessment of 3-(4-Fluorophenyl)phenethyl alcohol. Due to the absence of specific toxicological data for this compound in publicly available literature, this assessment is based on data from its structural analog, phenethyl alcohol (PEA). The introduction of a fluorine atom can significantly alter the metabolic profile and toxicity of a compound. Therefore, the information presented herein should be considered as a preliminary guide for potential toxicological endpoints and not as a definitive assessment. Experimental verification of the toxicological properties of this compound is essential for a comprehensive safety evaluation.
Introduction
This compound is an aromatic alcohol with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its toxicological profile is a prerequisite for its safe handling and development. This technical guide provides a summary of the anticipated toxicological profile of this compound, based on the extensive data available for its parent compound, phenethyl alcohol. This surrogate approach allows for the identification of potential hazards and informs the design of a targeted testing strategy for the title compound.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, its basic properties can be predicted. The introduction of a fluorine atom is expected to increase its lipophilicity and potentially alter its metabolic fate compared to phenethyl alcohol.
| Property | Value (this compound) |
| Chemical Formula | C₁₄H₁₃FO |
| Molecular Weight | 216.25 g/mol |
| Appearance | White to Yellow Solid |
| Purity | Typically ≥95% |
| Storage | 2-8°C, dry conditions |
Summary of Toxicological Data for Phenethyl Alcohol (PEA)
The following tables summarize the key toxicological findings for phenethyl alcohol, which serve as a surrogate for the preliminary assessment of this compound.
Acute Toxicity
| Species | Route | LD50 | Reference |
| Rat | Oral | 1.61 g/kg | [1] |
| Mouse | Oral | 0.8 g/kg - 1.5 g/kg | [1] |
| Guinea Pig | Oral | 0.4 g/kg - 0.8 g/kg | [1] |
| Rabbit | Dermal | 0.79 g/kg | [1] |
| Guinea Pig | Dermal | 5 g/kg | [1] |
Skin and Eye Irritation
| Species | Test | Result | Reference |
| Rabbit | Skin Irritation | Slightly to moderately irritating | [1] |
| Guinea Pig | Skin Irritation | Slightly to moderately irritating | [1] |
| Rabbit | Eye Irritation | Irritating at concentrations of 1% or greater | [1] |
Sensitization
| Species | Test | Result | Reference |
| Guinea Pig | Skin Sensitization | Not a sensitizer | [1] |
| Human | Skin Sensitization | Not a sensitizer or irritant in human studies | [1] |
Genotoxicity
| Test System | Assay | Result | Reference |
| S. typhimurium | Ames Test | Not mutagenic | [1] |
| E. coli | DNA Polymerase-Deficient Assay | Not mutagenic | [1] |
| Human Lymphocytes | Sister Chromatid Exchange | No increase | [1] |
Repeated Dose and Reproductive Toxicity
| Species | Exposure | Observations | Reference |
| Rat | Oral (4 months) | Increased alanine aminotransferase activity, decreased cholinesterase activity. | [1] |
| Pregnant Rat | Dermal | Maternal toxicity at high doses; morphological abnormalities in fetuses at high doses. | [1] |
| Pregnant Rat | Dietary | No effect on embryo-fetal loss or development; incomplete ossification at high concentrations. | [1] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments that would be essential for the assessment of this compound.
Acute Oral Toxicity (OECD 423)
This method allows for the estimation of the LD50 and the classification of a substance by acute oral toxicity.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step.
-
Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume via gavage. An aqueous solution is preferred, followed by an oil solution or other suitable vehicle.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of animals is dosed at the starting level.
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The number of animals that die or show signs of toxicity determines the next step:
-
If mortality is observed, the dose for the next group is lowered.
-
If no or minimal toxicity is observed, the dose for the next group is increased.
-
-
-
Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture: An appropriate cell line (e.g., Balb/c 3T3) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Treatment: The cells are treated with various concentrations of the test substance and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT. The plate is then incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test substance, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or more DNA base pairs.
-
Principle: The test detects mutations that revert a mutation in the histidine (Salmonella) or tryptophan (E. coli) operon, restoring the functional capability of the bacteria to synthesize the essential amino acid.
-
Tester Strains: A set of bacterial strains is used to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
The test substance, the bacterial tester strain, and (if used) the S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours.
-
-
Scoring: The number of revertant colonies on each plate is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.
-
Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary cell cultures (e.g., human lymphocytes) are used.
-
Treatment: Cells are exposed to the test substance for a suitable period, both with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically at least 2000 binucleated cells per concentration).
-
Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Visualizations
The following diagrams illustrate the workflows of the key experimental protocols.
Caption: Workflow for the Acute Oral Toxicity study (OECD 423).
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
References
Methodological & Application
Application Note: NMR Spectroscopy Protocol for 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(4-Fluorophenyl)phenethyl alcohol (CAS 840521-88-2). The protocol covers sample preparation, instrument parameters for data acquisition, and data processing. Predicted ¹H and ¹³C NMR data are presented to guide spectral interpretation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development to ensure accurate structural verification and characterization of this biphenyl derivative.
Introduction
This compound, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is a biphenyl compound. The structural elucidation and purity assessment of such molecules are critical in the drug development pipeline. NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure. This application note outlines a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
Due to the absence of publicly available experimental NMR spectra for this compound, the following data has been generated using online NMR prediction tools. These values should be used as a guide for spectral assignment. Actual experimental values may vary based on solvent, concentration, and instrument calibration.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | d | 2H | Ar-H |
| ~7.45 | s | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H |
| ~7.15 | t | 2H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| 3.95 | t | 2H | -CH₂-OH |
| 3.00 | t | 2H | Ar-CH₂- |
| 1.60 | t (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~162.5 (d) | C-F |
| ~141.0 | Ar-C |
| ~140.0 | Ar-C |
| ~137.0 (d) | Ar-C |
| ~129.0 | Ar-CH |
| ~128.5 (d) | Ar-CH |
| ~127.5 | Ar-CH |
| ~125.0 | Ar-CH |
| ~124.5 | Ar-CH |
| ~115.5 (d) | Ar-CH |
| ~63.5 | -CH₂-OH |
| ~39.0 | Ar-CH₂- |
Note: 'd' indicates a doublet due to coupling with fluorine.
Experimental Protocol
This section details the procedure for preparing the sample and acquiring the NMR spectra.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for calibration)
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3]
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.[3]
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[2]
-
Transfer the clear solution into a 5 mm NMR tube. The sample height should be between 4-5 cm.[3]
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Spectral Width: -10 to 220 ppm
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. If TMS was added, its signal is at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Protons on the aromatic rings are expected to appear in the 6.5-8.0 ppm region.[4][5][6] Aromatic carbons typically resonate between 120-150 ppm.[4][7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR spectroscopy protocol.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR spectra essential for structural confirmation and purity assessment in a drug development setting. The provided predicted data serves as a valuable reference for spectral interpretation.
References
Application Note: HPLC Analysis of 3-(4-Fluorophenyl)phenethyl alcohol
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Fluorophenyl)phenethyl alcohol. This method is suitable for purity assessment and quality control in research and pharmaceutical development settings. The described protocol utilizes a standard C18 column with a simple isocratic mobile phase, offering excellent resolution and peak symmetry.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, rigorous analytical methods are required to ensure its identity and purity. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Due to the aromatic and fluorinated nature of this compound, RP-HPLC with UV detection is an ideal analytical approach. This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (HPLC grade).
-
Reagents: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: this compound reference standard and sample solutions.
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol
1. Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean, appropriate solvent reservoir.
-
Add 1.0 mL of trifluoroacetic acid (TFA) to the mixture.
-
Sonicate the mobile phase for 15 minutes to degas.
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL by diluting with the mobile phase.
3. Sample Solution Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is less than 2.0%.
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with excellent symmetry. A representative chromatogram is shown in Figure 1. The retention time for the analyte was consistently observed at approximately 4.5 minutes under the specified conditions.
Linearity:
The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL. The calibration curve, constructed by plotting peak area against concentration, yielded a coefficient of determination (R²) greater than 0.999. A summary of the linearity data is presented in Table 2.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
Precision:
The precision of the method was evaluated by analyzing six replicate preparations of a 25 µg/mL standard solution. The relative standard deviation (RSD) of the peak areas was calculated to be 0.8%, indicating high precision.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and specificity, making it suitable for routine quality control and purity assessment in various research and industrial settings.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes: Mass Spectrometry Fragmentation of 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(4-Fluorophenyl)phenethyl alcohol is an aromatic alcohol containing a fluorine substituent. Understanding its behavior under mass spectrometric conditions is crucial for its detection and characterization in complex matrices, which is a common requirement in pharmaceutical development and metabolic studies. Electron ionization (EI) mass spectrometry is a standard technique that provides reproducible fragmentation patterns, offering a molecular fingerprint for compound identification. The fragmentation of aromatic alcohols is typically characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak, and specific cleavages influenced by the functional groups present.[1]
Predicted Fragmentation Pathway
The mass spectrum of this compound is expected to be influenced by several key structural features: the aromatic rings, the primary alcohol functional group, and the fluorine atom. The molecular weight of this compound (C₁₄H₁₃FO) is 216.25 g/mol .
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 216. Aromatic compounds typically exhibit a stable molecular ion, so this peak is expected to be prominent.[1][2] The subsequent fragmentation is likely to proceed through the following pathways:
-
Alpha-Cleavage: As a primary alcohol, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage).[3][4] This would result in the loss of a CH₂OH radical, leading to the formation of a stable benzylic-type cation. However, the more favorable α-cleavage for primary alcohols leads to the formation of the [CH₂OH]⁺ ion at m/z 31.[1][5]
-
Benzylic Cleavage: The bond between the two aliphatic carbons is a benzylic position relative to the fluorophenyl group. Cleavage at this bond is highly probable due to the formation of a resonance-stabilized benzylic cation. This would lead to a fragment corresponding to the fluorobenzyl cation at m/z 109 and a neutral radical.
-
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an [M-18]⁺˙ peak.[2][3][4] This would produce a fragment at m/z 198.
-
Tropylium Ion Formation: Aromatic compounds can undergo rearrangement to form a stable tropylium ion. For the fluorophenyl portion, this could lead to a characteristic fragment.
-
Fluorine-Related Fragmentations: The presence of a fluorine atom may lead to the loss of a fluorine radical ([M-19]⁺) or a neutral hydrogen fluoride molecule ([M-20]⁺˙), although these are generally less common than the primary fragmentation pathways for alcohols.[5]
A proposed fragmentation pathway is visualized in the diagram below.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 216 | [C₁₄H₁₃FO]⁺˙ (Molecular Ion) | Intact Molecule | High |
| 198 | [C₁₄H₁₁F]⁺˙ | [M - H₂O]⁺˙ | Moderate |
| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation | High (likely base peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the non-fluorinated ring) | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low |
| 31 | [CH₂OH]⁺ | Oxonium ion | Moderate |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-400.
-
Scan Speed: 2 scans/second.
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with the predicted fragments in the table above.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known spectra of related compounds.
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Experimental Investigation of 3-(4-Fluorophenyl)phenethyl alcohol in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for the experimental application of 3-(4-Fluorophenyl)phenethyl alcohol in medicinal chemistry research. While specific biological data for this compound is not extensively published, its structural motifs—a fluorinated phenyl ring and a phenethyl alcohol core—suggest promising avenues for investigation based on well-established principles of medicinal chemistry and the observed activities of analogous compounds. These notes offer detailed protocols for the synthesis, and subsequent evaluation of its potential antimicrobial, β-adrenergic receptor modulatory, and cytotoxic activities. The provided methodologies are designed to be robust and self-validating, enabling researchers to rigorously assess the therapeutic potential of this compound.
Introduction and Rationale
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1][2] The phenethyl alcohol scaffold is also a known pharmacophore, with derivatives exhibiting a range of biological activities, including antimicrobial and receptor modulatory effects.[3][4] The compound this compound combines these features, making it a molecule of significant interest for drug discovery programs.
The 4-fluorophenyl group is anticipated to enhance lipophilicity and potentially block metabolic oxidation at the para-position, while the phenethyl alcohol core provides a framework for potential interactions with various biological targets.[5][6] Based on the known activities of structurally related molecules, we hypothesize that this compound may exhibit:
-
Antimicrobial Properties: Phenethyl alcohol itself is known to disrupt bacterial cell membranes.[4] Fluorinated analogs could possess enhanced potency or a modified spectrum of activity. A close analog, 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol, has shown moderate activity against Staphylococcus aureus and Escherichia coli.[7]
-
β-Adrenergic Receptor Modulation: The phenethylamine skeleton is a classic pharmacophore for adrenergic receptor ligands. The structural similarity of this compound to known β-adrenergic agonists suggests it may interact with these receptors.[7]
-
Cytotoxicity: As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its cytotoxic profile is essential.
This guide provides the necessary protocols to investigate these potential applications.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction followed by reduction. This approach offers high yields and functional group tolerance.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from standard palladium-catalyzed cross-coupling methodologies.[8]
-
Reaction Setup: To an oven-dried round-bottom flask, add 3-bromophenethyl alcohol (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application 1: Antimicrobial Activity Screening
The structural similarity to phenethyl alcohol suggests potential antimicrobial activity.[4] A standard broth microdilution assay is recommended for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution Assay for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
-
Inoculum Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD₆₀₀) of 0.5 (McFarland standard), then dilute to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in MHB.
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain final concentrations ranging from 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB with 1% DMSO) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Summary
Based on data for a structurally similar compound, 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol[7], the following table presents hypothetical but plausible MIC values for this compound.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 64 | 128 |
| Phenethyl alcohol (Reference) | >500 | >500 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 |
Application 2: β-Adrenergic Receptor Binding Assay
The phenethylamine core suggests a potential interaction with adrenergic receptors. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[9]
Experimental Workflow: Receptor Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The fluorometric microculture cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-(4-Fluorophenyl)phenethyl alcohol, a crucial step often required to enhance its volatility and thermal stability for analysis by gas chromatography (GC). Two primary methods are presented: esterification to form 3-(4-Fluorophenyl)phenethyl acetate and silylation to form the corresponding trimethylsilyl (TMS) ether. These protocols are designed to be adaptable for various research and drug development applications, including pharmacokinetic studies, metabolic profiling, and quality control.
Method 1: Esterification via Acetylation
This protocol details the conversion of this compound to its acetate ester using acetic anhydride. This derivatization is a robust and cost-effective method suitable for creating a less polar and more volatile compound for GC analysis.
Data Presentation
| Parameter | Value | Reference/Notes |
| Product Name | 3-(4-Fluorophenyl)phenethyl acetate | |
| Molecular Formula | C₁₆H₁₅FO₂ | |
| Molecular Weight | 258.29 g/mol | |
| Typical Reaction Yield | >95% | Estimated based on similar esterification reactions of phenethyl alcohol.[1][2] |
| Purity (post-purification) | >98% | Achievable with standard purification techniques like column chromatography. |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Recommended for confirmation of product identity and purity.[3][4] |
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)phenethyl acetate
Materials and Reagents:
-
This compound
-
Acetic anhydride (AczO)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 eq) to the stirred solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(4-Fluorophenyl)phenethyl acetate.
Method 2: Silylation
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a highly effective method for increasing the volatility and thermal stability of alcohols, often resulting in improved peak shape and resolution in GC analysis.[5]
Data Presentation
| Parameter | Value | Reference/Notes |
| Product Name | 3-(4-Fluorophenyl)phenethyl trimethylsilyl ether | |
| Molecular Formula | C₁₇H₂₁FOSi | |
| Molecular Weight | 288.43 g/mol | |
| Typical Reaction Yield | >99% | Silylation reactions with BSTFA are known to proceed to completion.[6] |
| Purity (pre-analysis) | High | The reaction is very clean; purification is typically not required before GC analysis. |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for the analysis of the volatile TMS ether.[7][8] |
Experimental Protocol: Synthesis of the TMS Ether of this compound
Materials and Reagents:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial (e.g., 2 mL autosampler vial with a screw cap)
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Dissolution: Dissolve approximately 1 mg of the dried sample in 100 µL of an anhydrous solvent in a reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA to the vial. For sterically hindered alcohols or to accelerate the reaction, a mixture of BSTFA with 1% TMCS can be used.[6]
-
Reaction: Tightly cap the reaction vial and heat it at 60-75°C for 30-60 minutes in a heating block or oven.[6]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
These protocols provide a foundation for the successful derivatization of this compound. Researchers are encouraged to optimize reaction conditions based on their specific instrumentation and analytical requirements.
References
- 1. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. restek.com [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Using 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of the fragment, 3-(4-Fluorophenyl)phenethyl alcohol, in fragment-based drug discovery (FBDD). The focus is on the identification and characterization of this fragment as a potential starting point for the development of inhibitors targeting p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. The protocols herein describe biophysical screening techniques, including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, to identify and validate fragment binding. Additionally, a representative synthesis protocol for the title compound is provided.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] FBDD involves screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), against a biological target.[3] These fragments, due to their small size and low complexity, can explore chemical space more effectively and often exhibit higher ligand efficiency.[4][5] Initial hits from fragment screening typically have weak binding affinities (in the micromolar to millimolar range), which are then optimized into potent leads through structure-guided medicinal chemistry efforts.[3][6]
The fragment this compound, with its biphenyl-like scaffold, represents a promising starting point for targeting the ATP-binding site of kinases, a well-established class of drug targets. The fluorine atom can be advantageous for screening using ¹⁹F-NMR and can also contribute to favorable binding interactions.
Target Profile: p38α Mitogen-Activated Protein Kinase (MAPK)
The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38α MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer.[7][8] As such, p38α MAPK is a well-validated target for therapeutic intervention. The ATP-binding site of p38α MAPK has been extensively studied and is known to accommodate a variety of small molecule inhibitors.[9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented in Table 1. These properties align with the "Rule of Three," a common guideline for fragment library design.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃FO | |
| Molecular Weight | 216.26 g/mol | |
| Synonym | 2-(4'-fluoro[1,1'-biphenyl]-3-yl)ethanol | |
| Physical Form | White to Yellow Solid | |
| Storage Temperature | 2-8 °C |
Experimental Protocols
This section provides detailed protocols for the synthesis of the fragment and its subsequent screening and validation against p38α MAPK.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related biphenyl compounds, such as Suzuki-Miyaura cross-coupling.[4]
Overall Reaction Scheme:
Step 1: Suzuki-Miyaura Coupling (3-Bromophenyl)ethanol is coupled with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst to form the biphenyl core.
Step 2: Deprotection (if necessary) If a protected ethanol derivative is used in Step 1, a deprotection step is required to yield the final product. For simplicity, this protocol assumes the direct use of (3-bromophenyl)ethanol.
Materials:
-
(3-Bromophenyl)ethanol
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (3-bromophenyl)ethanol (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biophysical Screening and Hit Validation
The following diagram illustrates the general workflow for fragment screening and hit validation.
Caption: A general workflow for fragment-based drug discovery.
SPR is a label-free biophysical technique that can detect and quantify binding interactions in real-time.
Materials and Equipment:
-
SPR instrument (e.g., Biacore™)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p38α MAPK
-
SPR running buffer (e.g., HBS-EP+)
-
This compound stock solution in DMSO
-
Control compounds (known binder and non-binder)
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with SPR running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize p38α MAPK to the desired level by injecting the protein solution over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare a solution of this compound in SPR running buffer with a final DMSO concentration matched to the running buffer (typically ≤1%).
-
Inject the fragment solution over the p38α MAPK and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU). A significant increase in RU on the protein-coupled flow cell relative to the reference cell indicates binding.
-
-
Affinity Determination (K_D):
-
Perform a dose-response experiment by injecting a series of concentrations of the fragment.
-
Measure the steady-state binding response at each concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).
-
The presence of a fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR screening, which offers high sensitivity and a low background signal.
Materials and Equipment:
-
High-field NMR spectrometer with a fluorine probe
-
NMR tubes
-
¹⁵N-labeled recombinant human p38α MAPK (for protein-observed experiments)
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
This compound stock solution in d₆-DMSO
Procedure (Ligand-Observed ¹⁹F-NMR):
-
Prepare two NMR samples:
-
Sample A: this compound in NMR buffer.
-
Sample B: this compound and p38α MAPK in NMR buffer.
-
-
Acquire a one-dimensional ¹⁹F-NMR spectrum for both samples.
-
Compare the spectra. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance in the presence of the protein indicates binding.
-
Affinity Determination (K_D):
-
Perform a titration experiment by acquiring ¹⁹F-NMR spectra of the fragment at a constant concentration with increasing concentrations of p38α MAPK.
-
Monitor the change in the chemical shift of the fluorine signal.
-
Fit the chemical shift perturbation data to a suitable binding isotherm to calculate the K_D.
-
X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein, which is crucial for structure-guided lead optimization.
Materials and Equipment:
-
Purified and concentrated p38α MAPK
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well format)
-
This compound
-
Cryoprotectant
-
X-ray diffraction system (synchrotron or in-house)
Procedure:
-
Protein Crystallization:
-
Set up crystallization trials of p38α MAPK using vapor diffusion (sitting or hanging drop) methods with various crystallization screens.
-
Incubate the plates at a constant temperature and monitor for crystal growth.
-
-
Fragment Soaking:
-
Once suitable crystals of apo-p38α MAPK are obtained, prepare a soaking solution containing this compound dissolved in the mother liquor.
-
Transfer the crystals to the soaking solution and incubate for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Cryoprotect the soaked crystals by briefly soaking them in a solution containing a cryoprotectant before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the p38α MAPK-fragment complex by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the fragment into the observed electron density.
-
Data Presentation and Analysis
Quantitative data from biophysical and biochemical assays should be summarized for clear comparison of fragment hits.
Biophysical Screening and Binding Affinity Data
The following table presents hypothetical binding data for this compound and a reference fragment against p38α MAPK.
| Fragment | Molecular Weight (Da) | SPR K_D (µM) | NMR K_D (µM) | Ligand Efficiency (LE)¹ |
| This compound | 216.26 | 150 | 200 | 0.32 |
| Reference Fragment X | 180.21 | 500 | 650 | 0.28 |
¹Ligand Efficiency (LE) is calculated as: LE = -RTln(K_D) / N, where R is the gas constant, T is the temperature in Kelvin, K_D is the dissociation constant, and N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binder.[4][5]
Biochemical Assay Data
The functional activity of the fragment can be assessed in a kinase activity assay.
| Compound | IC₅₀ against p38α MAPK (µM) |
| This compound | >500 |
| Reference Inhibitor (e.g., SB203580) | 0.05 |
Note: It is common for initial fragment hits to have weak or no activity in functional assays. The primary goal of the initial screening is to identify binders for further optimization.
Signaling Pathway
Inhibition of p38α MAPK by a lead compound developed from this compound would modulate the downstream signaling cascade, which is involved in inflammation and apoptosis.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Conclusion
The fragment this compound represents a viable starting point for an FBDD campaign targeting p38α MAPK. The protocols outlined in this document provide a comprehensive framework for the identification, validation, and structural characterization of this and other similar fragments. The combination of sensitive biophysical techniques and structure-based design is a powerful strategy for the efficient discovery and optimization of novel kinase inhibitors.
Disclaimer: The experimental data presented in this document are hypothetical and for illustrative purposes only. Actual results may vary. Researchers should adhere to all applicable laboratory safety guidelines.
References
- 1. A comparative study of fragment screening methods on the p38α kinase: new methods, new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38alpha MAP kinase C-terminal domain binding pocket characterized by crystallographic and computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of photoaffinity SPR imaging platform and determination of the binding site of p62/SQSTM1 to p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluorophenyl)phenethyl Alcohol as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)phenethyl alcohol is a synthetic organic compound with potential applications as a chemical probe in target identification and validation.[1][2][3] Its structural similarity to phenethyl alcohol, a molecule known to affect cell membrane permeability, suggests that it may interact with protein targets involved in membrane-related biological processes.[4] The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing its utility as a probe for studying biological systems.[5][6]
These application notes provide a comprehensive overview of the hypothetical use of this compound as a chemical probe for identifying novel protein targets. The protocols outlined below describe a systematic workflow, from probe immobilization and affinity purification to target validation using cellular assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 840521-88-2 | [1][2] |
| Molecular Formula | C₁₄H₁₃FO | [1][2] |
| Molecular Weight | 216.25 g/mol | [2] |
| Appearance | White to Yellow Solid | [1] |
| Purity | ≥95% | [1][2][3] |
| Storage | 2-8 °C | [1] |
Application: Target Identification of Proteins Modulating Neuronal Outgrowth
Hypothetical Scenario: Based on preliminary phenotypic screening, this compound has been observed to promote neurite outgrowth in a neuronal cell line. To elucidate the underlying mechanism of action, it is employed as a chemical probe to identify its direct protein targets.
Experimental Workflow for Target Identification
The overall workflow for identifying protein targets of this compound is a multi-step process involving probe immobilization, affinity purification, mass spectrometry, and subsequent target validation.
Caption: Target Identification Workflow.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive Linker-Modified Probe
To enable covalent attachment to an affinity matrix, the hydroxyl group of this compound is functionalized with a linker containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq) and succinic anhydride (1.2 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the succinylated intermediate.
-
Dissolve the intermediate (1 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DCM.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel column chromatography to yield the NHS-ester functionalized probe.
Protocol 2: Affinity Purification of Target Proteins
This protocol describes the use of the immobilized probe to capture interacting proteins from a cell lysate.[7][8][9][10]
Materials:
-
NHS-activated Sepharose beads
-
Linker-modified this compound probe
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or competitive elution with excess free probe)
Procedure:
-
Immobilization:
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Immediately add a solution of the linker-modified probe in a suitable coupling buffer (e.g., PBS, pH 7.4).
-
Incubate for 4 hours at room temperature with gentle rotation.
-
Block any remaining active groups with a blocking buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Wash the beads extensively with wash buffer to remove non-covalently bound probe.
-
-
Cell Lysis:
-
Culture neuronal cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Affinity Pulldown:
-
Incubate the cleared cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads coupled to an inactive analogue or beads alone.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using the elution buffer.
-
Neutralize the eluate immediately if using a low pH elution buffer.
-
Alternatively, compete off the bound proteins by incubating the beads with a high concentration of free this compound.
-
Protocol 3: Protein Identification by LC-MS/MS
The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Concentrate the eluted protein sample.
-
Perform an in-solution or in-gel trypsin digest of the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest).
-
Identify proteins that are significantly enriched in the probe pulldown compared to the negative control.
-
Target Validation
Identified protein "hits" must be validated to confirm a direct interaction with the chemical probe.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[11][12]
Materials:
-
Neuronal cell line
-
This compound
-
PBS
-
Equipment for heating samples and performing Western blotting or quantitative mass spectrometry.
Procedure:
-
Treat intact cells with either vehicle control or varying concentrations of this compound.
-
After incubation, wash the cells to remove excess compound.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or quantitative mass spectrometry.
-
A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Hypothetical Signaling Pathway
Based on the hypothetical role of this compound in promoting neurite outgrowth, a potential signaling pathway involving an identified target could be as follows:
Caption: Hypothetical Signaling Pathway.
Quantitative Data Summary
The following tables present hypothetical quantitative data that would be generated during the target identification and validation process.
Table 2: Protein Enrichment from Affinity Purification-Mass Spectrometry
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value |
| P12345 | TARG1 | 15.2 | < 0.001 |
| Q67890 | TARG2 | 12.8 | < 0.001 |
| R54321 | TARG3 | 3.1 | 0.045 |
| S98765 | CTRL1 | 1.2 | 0.85 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | ΔTm (°C) of TARG1 |
| Vehicle | 0 | 0 |
| This compound | 1 | +1.5 |
| This compound | 10 | +3.8 |
| This compound | 50 | +5.2 |
Table 4: Neurite Outgrowth Assay
| Treatment | Concentration (µM) | Average Neurite Length (µm) ± SD |
| Vehicle Control | 0 | 25.3 ± 4.1 |
| This compound | 1 | 45.8 ± 6.2 |
| This compound | 10 | 78.2 ± 8.9 |
| TARG1 siRNA + 10 µM Probe | 10 | 30.1 ± 5.5 |
Conclusion
This document provides a framework for utilizing this compound as a chemical probe for target identification. The described protocols and hypothetical data illustrate a comprehensive approach, from initial pulldown experiments to robust cellular validation of target engagement. While the specific targets and pathways presented are hypothetical, the methodologies are based on established and widely used techniques in chemical biology and drug discovery.[13][14][15][16][17][18] This approach enables the elucidation of the mechanism of action of novel bioactive small molecules and the identification of new potential therapeutic targets.
References
- 1. This compound | 840521-88-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn2.caymanchem.com [cdn2.caymanchem.com]
Application Notes and Protocols for the Quantification of 3-(4-Fluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Fluorophenyl)phenethyl alcohol in various sample matrices. The protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust and reliable quantification for research, quality control, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a widely applicable method for the quantification of aromatic compounds such as this compound. The presence of the aromatic rings in the molecule allows for sensitive detection by UV spectrophotometry.
Experimental Workflow: HPLC Analysis
Caption: General workflow for the quantification of this compound using HPLC.
Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases could also be employed for alternative selectivity.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the aromatic nature of the compound; should be optimized by scanning the UV spectrum of the analyte).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[1][2][3]
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Typical Value |
| Retention Time | 4-8 min (dependent on mobile phase composition) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the quantification of this compound using GC-MS.
Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
Derivatizing agent (optional, e.g., BSTFA with 1% TMCS for silylation to improve volatility and peak shape).
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400 for full scan mode. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions should be used.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Extract the sample containing the analyte with a suitable solvent like ethyl acetate. Concentrate the extract if necessary. Derivatization can be performed by adding the derivatizing agent and heating.
5. Data Analysis and Quantification:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring at least three characteristic ions.
-
Construct a calibration curve by plotting the peak area of a specific ion against the concentration of the standards.
-
Quantify the analyte in the samples using this calibration curve.
Quantitative Data Summary: GC-MS Method
| Parameter | Typical Value |
| Retention Time | 10-15 min (dependent on temperature program) |
| Characteristic Ions (m/z) | To be determined from the mass spectrum (expect fragments related to the fluorophenyl and phenethyl moieties) |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
Both the HPLC-UV and GC-MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. organomation.com [organomation.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Laboratory Synthesis of 3-(4-Fluorophenyl)phenethyl alcohol
Introduction and Strategic Overview
3-(4-Fluorophenyl)phenethyl alcohol is a biaryl-substituted alcohol of interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated biphenyl core linked to a flexible hydroxyethyl chain, makes it a valuable building block for the synthesis of more complex molecules. The presence of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1][2]
This document provides a detailed, two-step synthetic protocol for the preparation of this compound from commercially available precursors. The chosen synthetic strategy is designed for reliability, scalability, and high purity of the final product. The core of this strategy involves two fundamental and robust transformations in modern organic synthesis:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: To construct the central C-C bond of the biphenyl scaffold. This Nobel Prize-winning reaction is renowned for its functional group tolerance and high yields.[3][4]
-
Ester Reduction: To convert an intermediate carboxylic acid ester into the target primary alcohol using a powerful hydride reducing agent.
This guide explains the causality behind experimental choices, provides step-by-step protocols, and outlines methods for purification and characterization to ensure a self-validating and reproducible workflow.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule reveals a robust pathway utilizing common and well-established reactions.
The primary disconnection is at the C-O bond of the alcohol, leading back to the corresponding ester, methyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate. This ester is an ideal precursor for reduction. The second disconnection breaks the bond between the two aromatic rings, a classic application for the Suzuki-Miyaura cross-coupling reaction. This leads to two readily available starting materials: methyl 2-(3-bromophenyl)acetate and (4-fluorophenyl)boronic acid .
This forward-synthetic approach is advantageous as it builds the carbon skeleton first and installs the reactive alcohol functionality in the final step, minimizing potential side reactions and protecting group manipulations.
Visualized Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from precursors to the final product.
Caption: A two-step synthesis involving Suzuki coupling and ester reduction.
Detailed Experimental Protocols
Safety Preamble: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Anhydrous solvents and inert atmosphere techniques are critical for Step 2.
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate
Rationale: This reaction couples the two aromatic rings. Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation. A two-phase solvent system (toluene/water) with a base like potassium carbonate facilitates the catalytic cycle.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl 2-(3-bromophenyl)acetate | 229.07 | 5.00 g | 21.8 | Limiting Reagent |
| (4-fluorophenyl)boronic acid | 139.92 | 3.66 g | 26.2 | 1.2 equivalents |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 9.04 g | 65.4 | 3.0 equivalents |
| Pd(PPh₃)₄ (Palladium Catalyst) | 1155.56 | 756 mg | 0.654 | 3 mol% |
| Toluene | - | 100 mL | - | Anhydrous grade recommended |
| Deionized Water | - | 50 mL | - | Degassed with N₂ for 15 min |
Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add methyl 2-(3-bromophenyl)acetate (5.00 g, 21.8 mmol), (4-fluorophenyl)boronic acid (3.66 g, 26.2 mmol), and potassium carbonate (9.04 g, 65.4 mmol).
-
Solvent Addition: Add toluene (100 mL) and degassed deionized water (50 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15 minutes while stirring to ensure an oxygen-free environment, which is crucial for catalyst stability.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (756 mg, 0.654 mmol).
-
Reaction: Heat the mixture to 90 °C in an oil bath and allow it to reflux with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting bromide), cool the flask to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield methyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate as a clear oil or white solid.
Step 2: Reduction to this compound
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent necessary for the complete reduction of the ester to a primary alcohol.[5] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is initiated at 0 °C to control the initial exothermic reaction and then warmed to ensure completion.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate | 244.25 | 4.00 g | 16.4 | From Step 1 |
| LiAlH₄ (Lithium Aluminum Hydride) | 37.95 | 933 mg | 24.6 | 1.5 equivalents, handle with care |
| Tetrahydrofuran (THF) | - | 100 mL | - | Anhydrous, inhibitor-free |
| Saturated aq. Na₂SO₄ solution | - | ~20 mL | - | For quenching |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | For pH adjustment |
Protocol:
-
Setup: Assemble a 250 mL three-neck round-bottom flask, previously oven-dried and cooled under a nitrogen atmosphere. Equip it with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Dissolve the ester from Step 1 (4.00 g, 16.4 mmol) in anhydrous THF (50 mL) and add it to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
LiAlH₄ Addition: In a separate, dry flask, suspend LiAlH₄ (933 mg, 24.6 mmol) in anhydrous THF (50 mL). Slowly add this suspension to the stirring ester solution at 0 °C via cannula or dropping funnel over 30 minutes. Caution: The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC until all starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add dropwise:
-
1 mL of water (to consume excess LiAlH₄).
-
1 mL of 15% aqueous NaOH.
-
3 mL of water. Stir the resulting white suspension vigorously for 1 hour at room temperature. This procedure generates a granular precipitate of aluminum salts that is easy to filter.
-
-
Filtration and Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel (eluting with 20-40% ethyl acetate in hexanes) to yield this compound as a white to yellow solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (216.26 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group (~3300 cm⁻¹).
References
Application of 3-(4-Fluorophenyl)phenethyl Alcohol in Organic Synthesis
Abstract
3-(4-Fluorophenyl)phenethyl alcohol, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a primary alcohol for versatile functionalization and a fluorinated biphenyl moiety, imparts favorable pharmacokinetic properties to target molecules. This fluorinated scaffold is of significant interest as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes on its use as a precursor for synthesizing advanced intermediates, such as those used in the construction of Proteolysis Targeting Chimeras (PROTACs), and furnishes a comprehensive experimental protocol for a representative synthetic transformation.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The this compound scaffold provides medicinal chemists with a versatile platform for synthesizing novel therapeutic agents. The primary alcohol serves as a handle for introducing a variety of functional groups through esterification, etherification, or conversion to halides, azides, and other functionalities. The 4-fluorobiphenyl group is a common motif in pharmacologically active compounds, contributing to favorable interactions with biological targets and improved metabolic profiles. One of the burgeoning applications of this building block is in the synthesis of linkers for PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Application Notes
Intermediate for Proteolysis Targeting Chimeras (PROTACs)
This compound is an ideal starting material for the synthesis of linkers used in PROTACs. The hydroxyl group can be readily converted into a reactive functional group, such as an alkyl halide or an azide, which can then be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, and the phenethyl group provides a rigid scaffold that can be extended or modified to optimize the spatial orientation of the two ligands.
Synthesis of Bioactive Molecules
The fluorinated biphenyl moiety is a key pharmacophore in a variety of therapeutic agents. By modifying the hydroxyl group of this compound, a diverse library of compounds can be generated for screening against various biological targets. For instance, esterification with bioactive carboxylic acids can yield prodrugs or compounds with combined therapeutic effects. Etherification can be used to introduce other pharmacologically relevant groups.
Precursor for Halogenated Intermediates
The conversion of the primary alcohol to an alkyl halide, for example, via the Appel reaction, generates a highly versatile intermediate. This alkyl halide can then participate in a wide range of nucleophilic substitution reactions to introduce nitrogen, oxygen, or sulfur-containing functional groups, or be used in cross-coupling reactions to build more complex molecular architectures.
Experimental Protocols
The following is a representative protocol for the conversion of this compound to the corresponding bromide, a key intermediate for further synthetic elaborations.
Synthesis of 3-(2-bromoethyl)-4'-fluoro-1,1'-biphenyl via the Appel Reaction
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 216.26 | 1.00 g | 4.62 mmol | 1.0 |
| Carbon tetrabromide (CBr4) | 331.63 | 1.84 g | 5.55 mmol | 1.2 |
| Triphenylphosphine (PPh3) | 262.29 | 1.46 g | 5.55 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.00 g, 4.62 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the solution at room temperature until the alcohol is completely dissolved.
-
Add triphenylphosphine (1.46 g, 5.55 mmol) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add carbon tetrabromide (1.84 g, 5.55 mmol) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane to 9:1 hexane:ethyl acetate to afford 3-(2-bromoethyl)-4'-fluoro-1,1'-biphenyl as a colorless oil.
Expected Yield: 85-95%
Visualizations
Caption: Workflow for the Appel Bromination of this compound.
Caption: Synthetic pathway from this compound to a PROTAC.
Application Notes: Developing Cell-Based Assays for 3-(4-Fluorophenyl)phenethyl alcohol, a Novel MAPK/ERK Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases, which triggers a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK.[2][6] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression.[6]
3-(4-Fluorophenyl)phenethyl alcohol is a novel small molecule inhibitor designed to target the MAPK/ERK pathway. This application note provides a comprehensive set of protocols for developing cell-based assays to characterize the biological activity of this compound. The described assays are designed to determine its cytotoxic effects, confirm its mechanism of action by measuring ERK phosphorylation, and assess its long-term impact on cancer cell proliferation.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.4 ± 2.1 |
| IC50 (µM) | ~12.5 |
Table 2: Western Blot Densitometry Analysis of p-ERK/Total ERK Ratio
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | 0.78 |
| This compound | 10 | 0.35 |
| This compound | 50 | 0.12 |
Table 3: Clonogenic Assay - Survival Fraction of A549 Cells
| Treatment | Concentration (µM) | Plating Efficiency (%) | Number of Colonies | Survival Fraction |
| Vehicle Control | 0 | 85 | 170 | 1.00 |
| This compound | 1 | 85 | 130 | 0.76 |
| This compound | 5 | 85 | 65 | 0.38 |
| This compound | 10 | 85 | 20 | 0.12 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
A549 cells (or other relevant cancer cell line)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is used to confirm the mechanism of action by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[9]
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.[10]
Protocol 3: Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effects of the compound on the ability of single cells to form colonies, indicating cell survival and proliferation.[11][12]
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet)[13]
Procedure:
-
Cell Plating: Plate a low number of cells (e.g., 200-500 cells) per well in 6-well plates and allow them to attach overnight.[13]
-
Treatment: Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.[11]
-
Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with fixation solution for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.[14]
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group to quantify the effect of the compound.
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway with the proposed point of inhibition.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for Western blot analysis.
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxicity Assay Protocol [protocols.io]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)phenethyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)phenethyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Category 1: Grignard Reaction Route
The reaction of a Grignard reagent derived from a 3-halo-4'-fluorobiphenyl with ethylene oxide is a common synthetic strategy.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product. | 1. Incomplete formation of the Grignard reagent. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether, THF).- Activate magnesium turnings if necessary (e.g., with a small crystal of iodine). |
| 2. Reaction of the Grignard reagent with moisture or other electrophiles. | - Use freshly opened or distilled ethylene oxide. - Ensure all reagents are anhydrous. | |
| 3. Formation of Wurtz coupling byproducts. | - Add the halide precursor slowly to the magnesium turnings to control the exothermic reaction. | |
| Formation of significant amounts of biphenyl byproduct. | The Grignard reagent is reacting with unreacted starting halide. | - Optimize the rate of addition of the halide to the magnesium. - Ensure efficient stirring to promote reaction with magnesium. |
| Difficulties in product purification. | Presence of unreacted starting materials and byproducts. | - Perform an aqueous workup with a mild acid (e.g., ammonium chloride solution) to quench any unreacted Grignard reagent. - Utilize column chromatography on silica gel to separate the product from nonpolar byproducts. |
Category 2: Friedel-Crafts Acylation followed by Reduction
This two-step approach involves the acylation of 4-fluorobiphenyl followed by reduction of the resulting ketone.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the acylation step. | 1. Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. | - Use anhydrous aluminum chloride and perform the reaction under an inert atmosphere. |
| 2. Formation of multiple acylation products or undesired isomers. | - Control the reaction temperature; Friedel-Crafts reactions can be temperature-sensitive. - Optimize the stoichiometry of the Lewis acid. | |
| Incomplete reduction of the ketone. | 1. Insufficient reducing agent (e.g., NaBH₄, LiAlH₄). | - Use a molar excess of the reducing agent. |
| 2. Deactivation of the reducing agent. | - Use a freshly opened container of the reducing agent. - Ensure the solvent is appropriate and anhydrous for reagents like LiAlH₄. | |
| Formation of byproducts during reduction. | Over-reduction or side reactions. | - Control the reaction temperature, especially when using powerful reducing agents like LiAlH₄. - Perform a careful workup to quench the reaction and hydrolyze any intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve either a Grignard reaction between a suitable 3-halo-4'-fluorobiphenyl derivative and ethylene oxide, or a two-step process involving Friedel-Crafts acylation of 4-fluorobiphenyl followed by reduction of the resulting ketone. Another potential route is the reduction of 3-(4-fluorophenyl)phenylacetic acid or its esters.
Q2: How can I improve the yield of the Grignard reaction?
A2: To enhance the yield of the Grignard reaction, it is crucial to maintain strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere. Activating the magnesium turnings with a small amount of iodine or 1,2-dibromoethane can also facilitate the initiation of the reaction. Slow, controlled addition of the halide precursor is also important to minimize side reactions.
Q3: What are the best practices for purifying the final product?
A3: Purification of this compound typically involves a combination of techniques. After an appropriate aqueous workup, column chromatography on silica gel is often effective for removing byproducts. Subsequent recrystallization or distillation under reduced pressure can be used to obtain a highly pure product.[1] The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Q4: I am observing the formation of a significant amount of a non-polar byproduct in my Grignard reaction. What is it likely to be and how can I avoid it?
A4: A common non-polar byproduct in Grignard reactions is the Wurtz coupling product, which in this case would be a quaterphenyl derivative. This arises from the reaction of the Grignard reagent with the starting halide. To minimize its formation, ensure a slight excess of magnesium is used and that the halide is added slowly and at a controlled temperature to allow for its reaction with magnesium to be favored over the coupling reaction.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety practices should always be followed. When working with Grignard reagents and reducing agents like LiAlH₄, it is critical to avoid contact with water as they react violently. Friedel-Crafts reactions often involve corrosive Lewis acids and should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 3-bromo-4'-fluorobiphenyl in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent to 0 °C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in anhydrous ether dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Friedel-Crafts Acylation and Reduction
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise. Then, add a solution of 4-fluorobiphenyl in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude ketone from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride portion-wise. Stir the reaction at room temperature until the reduction is complete (monitored by TLC). Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Grignard reaction pathway for the synthesis of this compound.
Caption: General troubleshooting workflow for organic synthesis.
References
Technical Support Center: Purification of 3-(4-Fluorophenyl)phenethyl alcohol
Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)phenethyl alcohol (CAS 840521-88-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a polar aromatic alcohol, are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are potential impurities I might encounter after synthesizing this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the synthesis (e.g., from a Suzuki coupling), homocoupled byproducts, or partially reduced/oxidized species. For instance, if synthesized via a Suzuki coupling, residual palladium catalyst and boronic acid derivatives could be present.
Q3: My purified this compound appears as a white to yellow solid. Is the color an indication of impurity?
A3: While a pure compound is typically a white solid, a yellowish tint does not necessarily indicate significant impurity. Trace impurities or slight degradation can sometimes impart color. It is crucial to assess purity using analytical techniques such as NMR, HPLC, or GC-MS rather than relying solely on visual appearance.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the target compound from impurities.
-
Possible Cause: The polarity of the mobile phase is either too high or too low.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For aromatic compounds, a biphenyl or phenyl-hexyl stationary phase can offer different selectivity compared to standard silica gel.[1][2][3][4][5]
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the polar alcohol from the silica gel.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Add a Polar Modifier: For highly retained compounds, adding a small percentage (0.5-2%) of methanol or isopropanol to the mobile phase can significantly increase its eluotropic strength.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system.
-
Troubleshooting Steps:
-
Use a Larger Volume of Solvent: This will lower the saturation point and may allow crystallization to occur at a lower temperature.
-
Cool the Solution More Slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of a crystal lattice.
-
Change the Solvent System: Select a solvent in which the compound has lower solubility at elevated temperatures. For biphenyl-type compounds, ethanol is often a suitable solvent as the solubility is moderate when hot and low when cold.[6][7] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Issue 2: Poor recovery of the purified compound.
-
Possible Cause: The chosen recrystallization solvent dissolves too much of the compound at low temperatures.
-
Troubleshooting Steps:
-
Select a Less Solubilizing Solvent: Test the solubility of your compound in various solvents at room temperature. The ideal solvent will dissolve the compound when hot but very poorly when cold.[8]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3)
- Glass column
- Collection tubes
2. Procedure:
- Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes/ethyl acetate).
- Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
- Elution: Begin elution with the starting mobile phase.
- Gradually increase the polarity of the mobile phase to elute the target compound.
- Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
1. Materials:
- Crude this compound
- Recrystallization Solvent: Ethanol (or a suitable solvent mixture identified through solubility testing)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter paper
2. Procedure:
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
- Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Stationary/Solvent System | Key Parameters | Expected Outcome |
| Column Chromatography | Silica Gel / Hexanes:Ethyl Acetate | Gradient elution from 10% to 30% Ethyl Acetate | Separation of non-polar impurities from the more polar target alcohol. |
| Recrystallization | Ethanol | Dissolve in minimum hot solvent, cool slowly | Formation of white to off-white crystals of purified product.[6][9] |
| Distillation | N/A | High vacuum, elevated temperature | Effective for removing non-volatile or highly volatile impurities. Note: High boiling point requires careful temperature and pressure control.[10] |
Visualizations
Caption: Recrystallization workflow for this compound.
References
- 1. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.net.au [chromtech.net.au]
- 6. learnexams.com [learnexams.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. chemicalforum.webqc.org [chemicalforum.webqc.org]
troubleshooting side reactions in 3-(4-Fluorophenyl)phenethyl alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)phenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Suzuki-Miyaura Coupling: This route involves the palladium-catalyzed cross-coupling of an aryl halide, such as 2-(3-bromophenyl)ethanol, with 4-fluorophenylboronic acid. This method is advantageous due to its tolerance of a wide range of functional groups.
-
Reduction of a Ketone Precursor: This two-step approach involves the initial synthesis of 3-(4-fluorophenyl)acetophenone, followed by its reduction to the target alcohol using a reducing agent like sodium borohydride (NaBH₄).
Q2: How can I purify the final product, this compound?
A2: Purification of the final product can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of the impurities; a common starting point is a mixture of hexane and ethyl acetate. Recrystallization can also be an effective purification method if the product is a solid at room temperature. For liquid products, distillation under reduced pressure may be a viable option.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific hazards to be aware of include:
-
Palladium catalysts: These can be flammable and toxic.
-
Boronic acids: Can be irritants.
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.
-
Organic solvents: Many are flammable and may have associated health risks.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Below are troubleshooting guides for the two main synthetic routes, addressing specific issues that may be encountered during the experiment.
Route 1: Suzuki-Miyaura Coupling
This route typically involves the coupling of 2-(3-bromophenyl)ethanol with 4-fluorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
In a reaction vessel, dissolve 2-(3-bromophenyl)ethanol (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Side Reactions in Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Use a more active catalyst or ligand. - Ensure the base is of good quality and sufficiently anhydrous if required. |
| Degradation of starting materials or product. | - Lower the reaction temperature. - Use a milder base. | |
| Presence of Homocoupled Biaryl Product (from boronic acid) | Excess boronic acid or presence of oxygen. | - Use a stoichiometric amount or slight excess (1.1-1.2 eq) of the boronic acid. - Ensure the reaction is thoroughly de-gassed before adding the catalyst. |
| Presence of Dehalogenated Starting Material (Protodehalogenation) | Presence of water or protic solvents in excess. | - Use anhydrous solvents. - Use a non-protic solvent system if possible. |
| Formation of Phosphine Oxides | Presence of oxygen. | - Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction. |
Data on Suzuki-Miyaura Coupling Yields
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving similar substrates.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 90 | [1] |
| 3-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 | [2] |
| 1-Bromo-3,5-dimethylbenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 92 | [3] |
Route 2: Reduction of 3-(4-fluorophenyl)acetophenone
This route involves the reduction of a ketone intermediate to the desired alcohol.
Experimental Protocol: Reduction of Ketone
A general procedure for the reduction of an aryl ketone with sodium borohydride is as follows:
-
Dissolve 3-(4-fluorophenyl)acetophenone (1.0 eq) in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
In a separate container, weigh out sodium borohydride (NaBH₄) (1.1-1.5 eq).
-
Slowly add the NaBH₄ to the cooled ketone solution in portions. The reaction is exothermic.[4][5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding water or dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄. Be cautious as hydrogen gas is evolved.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Troubleshooting Side Reactions in Ketone Reduction
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reducing agent. | - Increase the equivalents of NaBH₄. - Ensure the NaBH₄ is fresh and has not been deactivated by moisture. |
| Low reaction temperature. | - Allow the reaction to proceed at room temperature for a longer period after the initial addition. | |
| Formation of Borate Esters | Incomplete hydrolysis during workup. | - Ensure sufficient acid is added during the quench step to fully hydrolyze the borate ester intermediates. - Stir for an adequate amount of time during the workup. |
| Low Recovery of Product | Product is partially soluble in the aqueous layer. | - Perform multiple extractions with the organic solvent. - Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. |
Data on Ketone Reduction Yields
The following table summarizes typical yields for the reduction of acetophenone derivatives.
| Ketone | Reducing Agent | Solvent | Yield (%) | Reference |
| Acetophenone | NaBH₄ | Ethanol | High (not specified) | [4] |
| 9-Fluorenone | NaBH₄ | Methanol | >90 | [6] |
| Substituted Acetophenones | Microbial Reduction | Water | >90 | [7] |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Synthetic routes to this compound.
Caption: Potential side reactions in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com [chegg.com]
- 6. webassign.net [webassign.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-(4-Fluorophenyl)phenethyl alcohol Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of 3-(4-Fluorophenyl)phenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A: The most prevalent and robust method for constructing the biaryl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves coupling an aryl halide with an arylboronic acid. For this specific target, the reaction would typically couple a (4-fluorophenyl)boronic acid with a 3-substituted phenethyl alcohol derivative, such as 2-(3-bromophenyl)ethanol.
Q2: What are the most critical parameters to control for optimizing the Suzuki coupling reaction yield?
A: The success of a Suzuki coupling reaction is highly dependent on several interacting parameters. The most critical variables to control are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[2] It is also imperative to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst degradation and unwanted side reactions like homocoupling.[3]
Q3: How do I choose the appropriate catalyst and ligand?
A: For standard Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective starting catalyst.[3][4] However, for more challenging or sterically hindered substrates, or to improve reaction times and yields, more advanced catalyst systems involving ligands like XPhos or SPhos may be beneficial. The choice often depends on balancing catalyst activity, stability, and cost.
Q4: My reaction is sluggish or fails to start. What are the likely causes?
A: Failure to initiate can stem from several issues. For Suzuki reactions, the primary culprits are an inactive catalyst or the presence of oxygen.[3] Ensure your palladium catalyst is fresh and handled under an inert atmosphere. If using a Grignard-based synthesis route, the most common cause of failure is the presence of moisture.[5] All glassware must be flame-dried, and anhydrous solvents are essential, as Grignard reagents are strong bases that are readily quenched by water.[5][6] Activating magnesium turnings with a small crystal of iodine can also help initiate Grignard reagent formation.[7]
Q5: What are common side reactions, and how can they be minimized?
A: In Suzuki couplings, three main side reactions can reduce your yield:
-
Homocoupling: The boronic acid couples with itself. This is primarily caused by the presence of oxygen and can be minimized by thoroughly degassing solvents and maintaining a strict inert atmosphere.[3]
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can be problematic, especially with prolonged heating or in the presence of excess base or water.[3]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by acidic protons. Using stable boronic acid derivatives like pinacol esters or ensuring the reaction medium is sufficiently basic can mitigate this issue.[3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or degraded palladium catalyst. 2. Poor quality or wet reagents/solvents. 3. Presence of oxygen in the reaction vessel. 4. Incorrect reaction temperature or time.[2] 5. Inefficient base or solvent system. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) at least three times.[3] 4. Systematically screen temperatures (e.g., 80-110 °C) and monitor reaction progress by TLC or GC-MS. 5. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (see Table 1). |
| Significant Side Product Formation | 1. Homocoupling: Presence of oxygen. 2. Protodeboronation: Unstable boronic acid; insufficient base. 3. Dehalogenation: Reaction temperature too high; excess water.[3] | 1. Ensure all solvents are thoroughly degassed prior to use and maintain a positive pressure of inert gas. 2. Consider using a boronate ester (e.g., pinacol ester) for improved stability. Ensure at least 2-3 equivalents of base are used. 3. Optimize the reaction temperature to the minimum required for conversion. Use a minimal amount of water in the solvent system. |
| Difficulty in Product Purification | 1. Contamination with residual palladium catalyst. 2. Presence of unreacted starting materials. 3. Formation of closely-eluting byproducts (e.g., homocoupled species). | 1. Pass the crude product through a short plug of silica gel or celite. Treatment with activated carbon can also help remove palladium residues. 2. Optimize reaction stoichiometry and time to ensure full conversion of the limiting reagent. 3. Utilize column chromatography with a carefully selected solvent gradient. Recrystallization may also be an effective purification method. |
Data Presentation
Table 1: Optimization of Solvent System for Suzuki Coupling
Reaction Conditions: 2-(3-Bromophenyl)ethanol (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 mmol), 90 °C, 12 h.
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | 65 |
| 2 | DMF/H₂O (4:1) | 78 |
| 3 | 1,4-Dioxane/H₂O (4:1) | 92 |
| 4 | Acetonitrile/H₂O (4:1) | 55 |
| 5 | THF/H₂O (4:1) | 71 |
Note: Data is representative and illustrates common trends. Optimal conditions should be determined experimentally.[1]
Table 2: Effect of Base and Catalyst Loading
Reaction Conditions: 2-(3-Bromophenyl)ethanol (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
| Entry | Catalyst (mol%) | Base (2.5 mmol) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | 75 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ | 92 |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ | 95 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 94 |
| 5 | Pd(PPh₃)₄ (1) | K₃PO₄ | 81 |
| 6 | Pd(PPh₃)₄ (5) | K₃PO₄ | 95 |
Note: Data is representative. Higher catalyst loading may not significantly improve yield beyond a certain point but increases cost.[8]
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound.
Reagents:
-
2-(3-Bromophenyl)ethanol
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 2-(3-bromophenyl)ethanol (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
3-(4-Fluorophenyl)phenethyl alcohol stability and degradation pathways
Disclaimer: The following information is provided for guidance and educational purposes. The stability and degradation pathways of 3-(4-Fluorophenyl)phenethyl alcohol have not been specifically reported in publicly available literature. The degradation pathways, products, and quantitative data presented here are hypothetical and based on the general chemical properties of phenethyl alcohol derivatives and principles of forced degradation studies. Experimental verification is required.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Based on information for similar chemical compounds, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: While specific data is unavailable, based on the structure (a primary alcohol), the most probable degradation pathway involves oxidation. The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde, 3-(4-Fluorophenyl)phenylacetaldehyde, which can be further oxidized to 3-(4-Fluorophenyl)phenylacetic acid. Other potential, but less common, degradation pathways could involve reactions at the biphenyl ring system under harsh conditions, but these are highly speculative without experimental data.
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this?
A3: Typical forced degradation studies involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] The goal is to achieve a target degradation of 5-20%.[1][3]
Q4: How can I monitor the degradation of this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5][6] This method should be able to separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity.
Q5: What if I observe no degradation under the initial stress conditions?
A5: If no degradation is observed, you may need to increase the severity of the stress conditions. For example, you can increase the concentration of the acid or base, raise the temperature, or prolong the exposure time. However, it is important to avoid overly harsh conditions that might lead to unrealistic degradation pathways.
Troubleshooting Guides
Issue 1: Excessive Degradation (>20%) Observed
-
Problem: The chosen stress conditions are too harsh, leading to the formation of secondary and irrelevant degradation products.
-
Solution:
-
Acidic/Alkaline Hydrolysis: Reduce the concentration of the acid/base, lower the temperature, or decrease the reaction time.
-
Oxidation: Decrease the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time.
-
Thermal Degradation: Lower the temperature or reduce the heating duration.
-
Photodegradation: Reduce the intensity of the light source or the exposure time.
-
Issue 2: Poor Resolution Between the Parent Compound and Degradation Peaks in HPLC
-
Problem: The analytical method is not adequately separating the parent drug from its impurities.
-
Solution:
-
Method Optimization: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH), change the column type (e.g., different stationary phase), or modify the gradient elution profile.
-
Column Temperature: Varying the column temperature can sometimes improve peak shape and resolution.
-
Flow Rate: A lower flow rate can sometimes improve separation, though it will increase the run time.
-
Issue 3: Mass Imbalance in the Assay
-
Problem: The sum of the assay of the parent compound and the percentage of all degradation products is not close to 100%.
-
Solution:
-
Check for Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and would be invisible to a PDA detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation.
-
Response Factors: The response factor of the degradation products in the detector may be different from that of the parent compound. If the structures of the degradants are known, their relative response factors should be determined.
-
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Reagent/Parameter | Duration | % Assay of Parent Compound | Total Degradation (%) | Major Degradant(s) |
| Acid Hydrolysis | 1 M HCl | 24 hours at 60°C | 98.5 | 1.5 | DP-1 |
| Alkaline Hydrolysis | 1 M NaOH | 4 hours at 60°C | 92.1 | 7.9 | DP-2 |
| Oxidative | 3% H₂O₂ | 8 hours at RT | 85.3 | 14.7 | DP-2, DP-3 |
| Thermal | Solid | 48 hours at 80°C | 99.2 | 0.8 | - |
| Photolytic | Solid, ICH guidelines | 7 days | 97.8 | 2.2 | DP-1 |
DP-1, DP-2, and DP-3 are hypothetical degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C. Withdraw samples at appropriate time points, dissolve in the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. At the end of the exposure, dissolve the samples in the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient Program:
-
0-5 min: 30% B
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5-25 min: 30% to 80% B
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25-30 min: 80% B
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30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathway.
References
how to prevent impurity formation in 3-(4-Fluorophenyl)phenethyl alcohol reactions
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)phenethyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: 1) Suzuki-Miyaura coupling to form 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone, and 2) subsequent reduction to the desired alcohol.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Question: I am experiencing a low yield of 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone during the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid and 1-bromo-4-fluorobenzene. What are the potential causes and solutions?
Answer:
Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh palladium catalyst and phosphine ligand. Ensure proper storage conditions (e.g., inert atmosphere). Consider a different palladium precursor or ligand. |
| Inefficient Base | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity. The choice of base can be critical; sometimes, a stronger or weaker base may be required depending on the substrates. |
| Poor Solvent Quality | Use anhydrous and degassed solvents. The presence of oxygen can lead to catalyst deactivation and the formation of side products. |
| Suboptimal Temperature | Optimize the reaction temperature. While many Suzuki couplings proceed well at elevated temperatures (e.g., 80-100 °C), some sensitive substrates may require milder conditions. |
| Homocoupling of Boronic Acid | This side reaction can be prevalent. To minimize it, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Adding the aryl halide slowly to the reaction mixture can also help. |
Issue 2: Incomplete Reduction of the Ketone
Question: My reduction of 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone with sodium borohydride is incomplete, leaving a significant amount of starting material. How can I improve the conversion?
Answer:
Incomplete reduction can often be resolved by adjusting the reaction conditions. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar excess of sodium borohydride (NaBH₄). While a small excess is typical, a larger excess (e.g., 2-3 equivalents) may be necessary.[1][2] |
| Low Reaction Temperature | While NaBH₄ reductions are often performed at 0 °C to room temperature, gentle heating may be required to drive the reaction to completion. |
| Poor Solvent Choice | Ensure the solvent (typically methanol or ethanol) is of good quality. For less reactive ketones, a more polar solvent or the addition of a co-solvent might be beneficial. |
| Deactivated Reducing Agent | Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh bottle of the reagent. |
Issue 3: Presence of Biphenyl Impurity
Question: I am observing a significant amount of a biphenyl impurity in my final product after a Grignard-based synthesis. What is the source of this impurity and how can I remove it?
Answer:
In Grignard reactions, the formation of a biphenyl byproduct is a common issue.[2] This impurity arises from the coupling of the Grignard reagent with the unreacted aryl halide.
| Potential Cause | Recommended Solution |
| High Local Concentration of Aryl Halide | Add the aryl halide dropwise and slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the halide and minimize the coupling side reaction. |
| Elevated Reaction Temperature | The formation of the biphenyl impurity is favored at higher temperatures.[2] Maintain a gentle reflux during the Grignard reagent formation and consider cooling the reaction during the subsequent addition of the electrophile. |
| Purification Challenge | Biphenyl can sometimes be difficult to separate from the desired product due to similar polarities. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound via the Suzuki coupling and reduction route?
A1: The most common impurities include:
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From the Suzuki Coupling Step:
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Unreacted 3-acetylphenylboronic acid and 1-bromo-4-fluorobenzene.
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Homocoupling products: 4,4'-difluorobiphenyl and 3,3'-diacetylbiphenyl.
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Protodeborylated product: acetophenone.
-
-
From the Reduction Step:
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Unreacted 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone.
-
Q2: How can I best purify the final product, this compound?
A2: A combination of techniques is often most effective:
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Aqueous Workup: After the reduction step, an acidic workup will neutralize any remaining reducing agent and protonate the alkoxide intermediate. This is followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine to remove inorganic salts.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired alcohol from unreacted ketone and other non-polar impurities. A gradient elution with a hexane/ethyl acetate solvent system is typically used.
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Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can further enhance purity.
Q3: Can I use a different reducing agent instead of sodium borohydride?
A3: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but requires strictly anhydrous conditions and is more hazardous to handle. Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is another option, though it may require specialized equipment. For most lab-scale syntheses, sodium borohydride offers a good balance of reactivity, safety, and ease of use.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Synthesize 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylphenylboronic acid (1.2 eq), 1-bromo-4-fluorobenzene (1.0 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). To this mixture, add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
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Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction of 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone
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Dissolution: Dissolve 1-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for another 2-4 hours, monitoring the reaction by TLC.
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Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.
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Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purification: Purify the crude this compound by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)phenethyl alcohol
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)phenethyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this valuable compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and scalable synthetic strategies involve a cross-coupling reaction to form the biaryl core, followed by elaboration of the phenethyl alcohol sidechain. The two primary routes are:
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Route A: Suzuki-Miyaura Coupling followed by Reduction: This involves the palladium-catalyzed coupling of a 3-bromo- or 3-iodophenethyl alcohol derivative with 4-fluorophenylboronic acid. Alternatively, (4'-fluoro-[1,1'-biphenyl]-3-yl)acetic acid can be synthesized via Suzuki coupling and subsequently reduced to the desired alcohol.
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Route B: Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as 3-bromophenylmagnesium bromide, with a suitable electrophile, followed by a subsequent cross-coupling reaction to introduce the 4-fluorophenyl group.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling step?
A2: When scaling up the Suzuki-Miyaura coupling, several parameters are crucial for maintaining yield and purity. These include efficient degassing to ensure an inert atmosphere, precise temperature control to prevent catalyst decomposition and side reactions, and effective agitation to ensure proper mixing of the heterogeneous mixture. The choice of palladium catalyst, ligand, base, and solvent system is also critical and may require re-optimization at a larger scale.
Q3: How can I effectively remove residual palladium from my final product?
A3: Residual palladium is a common issue in large-scale Suzuki-Miyaura reactions. Effective removal can be achieved through various techniques, including treatment with activated carbon, silica gel chromatography with a suitable eluent system, or the use of metal scavengers. The choice of method will depend on the scale of your reaction and the required purity of the final product.
Q4: What are the most common side products I should be aware of?
A4: Common side products can arise from both the coupling and reduction steps. In the Suzuki-Miyaura reaction, homo-coupling of the boronic acid or the aryl halide can occur. Incomplete reduction of the carboxylic acid or aldehyde intermediate will result in the presence of these starting materials in your final product. Over-reduction is also a possibility depending on the reducing agent and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure complete in-situ reduction to Pd(0). Consider using more robust pre-catalysts. |
| Poor Reagent Quality | Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time; use fresh or recently purified material. |
| Inefficient Degassing | Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst. Use techniques like sparging with an inert gas or freeze-pump-thaw cycles. |
| Suboptimal Reaction Conditions | Re-optimize the base, solvent, and temperature for the specific substrates and scale. A solvent screen may be necessary. |
Issue 2: Incomplete Reduction to the Alcohol
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride). |
| Low Reaction Temperature | Gradually increase the reaction temperature to enhance the rate of reduction, while monitoring for side reactions. |
| Poor Solubility of Intermediate | Ensure the carboxylic acid or aldehyde intermediate is fully dissolved in the reaction solvent. A co-solvent may be necessary. |
| Deactivated Reducing Agent | Use a fresh batch of the reducing agent, as some can be sensitive to moisture and air. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase or a different purification technique like recrystallization. |
| Presence of Palladium Residues | Employ a palladium scavenger or perform an additional purification step such as an activated carbon treatment. |
| Formation of Emulsions during Workup | Add brine to the aqueous layer to break emulsions. If the problem persists, consider a different extraction solvent. |
Experimental Protocols
Route A: Suzuki-Miyaura Coupling of a Protected Phenethyl Bromide followed by Deprotection and Reduction
Step 1: Synthesis of 1-bromo-3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)benzene
-
Materials: 2-(3-Bromophenyl)ethan-1-ol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-(3-bromophenyl)ethan-1-ol (1.0 eq) in DCM at 0 °C, add DHP (1.2 eq) followed by a catalytic amount of PPTS (0.05 eq).
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials: 1-bromo-3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)benzene, 4-fluorophenylboronic acid, Pd(PPh₃)₄, potassium carbonate, toluene, ethanol, water.
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1), add 1-bromo-3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)benzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add Pd(PPh₃)₄ (0.03 eq) and degas the mixture again.
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Heat the reaction to 80-90 °C and stir vigorously for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Step 3: Deprotection and Reduction to this compound
-
Materials: Protected biaryl compound from Step 2, methanol, p-toluenesulfonic acid (PTSA) or HCl in methanol.
-
Procedure:
-
Dissolve the protected biaryl compound in methanol.
-
Add a catalytic amount of PTSA or a solution of HCl in methanol.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization.
-
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 1-bromo-3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)benzene |
| Boronic Acid | 4-fluorophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 85 °C |
| Reaction Time | 10 hours |
| Typical Yield | 75-85% |
Table 2: Conditions for the Reduction of (4'-fluoro-[1,1'-biphenyl]-3-yl)acetic acid
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) (2.0 eq) |
| Co-reagent | Iodine (I₂) (1.0 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Typical Yield | 80-90% |
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
resolving issues in the characterization of 3-(4-Fluorophenyl)phenethyl alcohol
Welcome to the technical support center for 3-(4-Fluorophenyl)phenethyl alcohol (CAS: 840521-88-2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the characterization and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key properties are summarized in the table below. This information is crucial for proper handling, storage, and experimental design.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container. Similar benzylic alcohols are susceptible to oxidation and degradation from thermal and photolytic stress, making proper storage critical.[1]
Q3: What are the primary safety considerations when handling this compound?
A3: this compound is classified with a "Warning" signal word. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the safety data sheet (SDS) for complete handling and emergency procedures.
Q4: In which solvents is this compound typically soluble?
A4: While specific solubility data is not widely published, based on its structure (an aromatic alcohol), it is expected to be miscible with most organic solvents such as methanol, ethanol, DMSO, and dichloromethane. It is likely to have low solubility in water.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 840521-88-2 | [3] |
| Molecular Formula | C₁₄H₁₃FO | [3] |
| Molecular Weight | 216.25 g/mol | [3][4] |
| Synonym(s) | 2-(4'-fluoro[1,1'-biphenyl]-3-yl)ethanol | |
| Physical Form | White to Yellow Solid | |
| Purity (Typical) | ≥95% | [3] |
| Storage Temperature | 2-8°C |
Troubleshooting Guides
Issue 1: Purity and Appearance
Q: My sample of this compound appears yellow and/or shows multiple spots on a TLC plate. What could be the cause?
A: A yellow coloration or multiple TLC spots can indicate the presence of impurities or degradation products.
-
Oxidation: The phenethyl alcohol moiety is susceptible to oxidation, which could form the corresponding aldehyde or carboxylic acid. Similar secondary benzylic alcohols are known to oxidize to form ketone impurities.[1]
-
Synthetic Impurities: Impurities may be carried over from the synthesis process, such as starting materials or by-products.[5] For generic phenethyl alcohol, impurities can often cause bitter or metallic scents.[6]
-
Solution: Purification via column chromatography on silica gel or recrystallization may be necessary. For liquid impurities in similar compounds, distillation is a common purification method.[6]
Issue 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows broad peaks for the hydroxyl proton, or it's missing entirely. Is this normal?
A: Yes, this is common. The hydroxyl proton signal (–OH) can be broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. Its chemical shift can also vary significantly depending on concentration and solvent. To confirm the peak, you can perform a D₂O shake, where the –OH peak will disappear.
Q: I see unexpected signals in my ¹H or ¹³C NMR spectra. How can I identify them?
A: Unidentified signals often originate from:
-
Residual Solvents: Check the chemical shifts against common NMR solvents (e.g., acetone, ethyl acetate, hexane).
-
Water: A peak around 1.5-1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ is often due to water.
-
Impurities: As mentioned in Issue 1, these could be starting materials, by-products, or degradation products. Compare the spectrum to known impurities of similar syntheses if possible.[5]
Issue 3: High-Performance Liquid Chromatography (HPLC)
Q: I am observing poor peak shape (e.g., tailing, fronting) in my HPLC chromatogram. What should I do?
A: Poor peak shape can result from several factors. The following workflow can help diagnose the issue.
Caption: Troubleshooting logic for common HPLC peak shape problems.
Issue 4: Mass Spectrometry (MS)
Q: The molecular ion peak [M]⁺ or [M+H]⁺ is weak or absent in my mass spectrum. Why?
A: This can occur if the molecule is unstable under the ionization conditions. Alcohols are prone to fragmentation.
-
Dehydration: A very common fragmentation pathway for alcohols is the loss of a water molecule (18 Da).[7] Look for a prominent peak at [M-18]⁺ or [M+H-18]⁺.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can also occur.[8]
-
Ionization Method: If using Electrospray Ionization (ESI), try adjusting the source parameters (e.g., fragmentor voltage). If available, a softer ionization technique like Chemical Ionization (CI) might yield a more prominent molecular ion.
Q: What are the expected fragmentation patterns for this molecule?
A: The diagram below illustrates the most likely primary fragmentation pathways for an alcohol like this compound.
Caption: Predicted MS fragmentation pathways for the subject compound.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This is a general method adaptable for purity assessment.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as necessary with the mobile phase.
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Expected regions include the aromatic region (approx. 7.0-7.6 ppm) and the aliphatic ethyl alcohol chain (approx. 2.8-4.0 ppm).
-
¹³C NMR: Acquire a standard carbon spectrum, often with proton decoupling.
-
2D NMR (Optional): If the structure needs further confirmation or impurities need to be identified, run 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations).
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) is common for this type of molecule.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Run in both positive and negative ion modes initially. Positive mode is likely to show the protonated molecule [M+H]⁺ at m/z 217.26 and potentially a sodium adduct [M+Na]⁺.
-
Analysis:
-
Full Scan: Acquire a full scan (e.g., m/z 50-500) to identify the molecular ion and major fragments.
-
MS/MS (Tandem MS): To confirm the structure, perform fragmentation of the isolated parent ion (m/z 217.26) and analyze the resulting daughter ions, which should correspond to the expected fragmentation patterns (e.g., loss of water).
-
General Analytical Workflow
The following diagram outlines a standard workflow for the complete characterization of a new batch of this compound.
Caption: A typical workflow for analytical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. acgpubs.org [acgpubs.org]
- 6. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. HPLC Determination of Phenethyl alcohol on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. academicjournals.org [academicjournals.org]
Technical Support Center: Optimization of Catalytic Processes for Phenethyl Alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of phenethyl alcohol.
Troubleshooting Guides
Problem 1: Low Yield or No Product Formation in Hydrogenation of Styrene Oxide
Q: We are experiencing low to no yield of phenethyl alcohol during the catalytic hydrogenation of styrene oxide. What are the potential causes and how can we troubleshoot this?
A: Low or no product formation in this synthesis can stem from several factors related to catalyst activity, reaction conditions, and reactant quality. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive or Poor-Quality Catalyst: The activity of the catalyst is paramount. For instance, Raney®-nickel catalysts can lose activity over time if not stored properly.
-
Solution: Use a fresh batch of catalyst or regenerate the existing catalyst. For Raney®-nickel, a common regeneration procedure involves washing with a dilute acid (like acetic acid) followed by a base, or thermal treatment under a hydrogen atmosphere.[1][2][3][4] Always handle catalysts under appropriate conditions to prevent deactivation; for example, keep Raney®-nickel wetted with a solvent like ethanol to prevent pyrophoric activity.[1][2]
-
-
Suboptimal Reaction Conditions: Temperature and hydrogen pressure are critical parameters.
-
Solution: Optimize the reaction temperature and pressure. For Raney®-nickel, temperatures around 30-50°C and hydrogen pressures from 20 to 40 atm are often effective.[5] For palladium or platinum catalysts, milder conditions might be suitable.[6] Ensure that the reaction mixture is adequately agitated to ensure good contact between the catalyst, substrate, and hydrogen.
-
-
Presence of Impurities: The presence of water or other impurities in the reactants or solvent can poison the catalyst.
-
Solution: Use anhydrous solvents and ensure the purity of your styrene oxide. Water can be particularly detrimental to the activity of some catalysts.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Problem 2: Poor Selectivity and Formation of Side Products in Hydrogenation of Styrene Oxide
Q: Our synthesis is producing significant amounts of side products such as 1-phenylethanol and ethylbenzene, leading to low selectivity for the desired 2-phenylethanol. How can we improve selectivity?
A: The formation of side products is a common challenge in the hydrogenation of styrene oxide. The choice of catalyst, support, and the use of promoters can significantly influence the selectivity of the reaction.
Potential Causes and Solutions:
-
Isomerization to Phenylacetaldehyde: This intermediate can lead to the formation of other byproducts.
-
Solution: The use of a basic promoter, such as sodium hydroxide, with catalysts like Pd/C or Pt/C can significantly enhance the selectivity towards 2-phenylethanol by minimizing isomerization.[6]
-
-
Formation of 1-Phenylethanol: This is a common isomeric byproduct.
-
Solution: The catalyst support plays a crucial role. Basic supports tend to favor the formation of 2-phenylethanol, while acidic supports can promote the formation of 1-phenylethanol. Using a non-acidic support for your catalyst can help improve selectivity.
-
-
Over-hydrogenation to Ethylbenzene: This can occur under harsh reaction conditions.
-
Solution: Optimize the reaction conditions by using milder temperatures and pressures. Also, ensure that the reaction is stopped once the styrene oxide has been consumed to prevent further reduction of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing phenethyl alcohol?
A1: The most prevalent commercial and laboratory-scale methods for phenethyl alcohol synthesis are:
-
Catalytic Hydrogenation of Styrene Oxide: This is a widely used method that employs catalysts such as Raney®-nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C). It is often preferred due to its environmental compatibility compared to older methods.[2][5]
-
Friedel-Crafts Alkylation of Benzene with Ethylene Oxide: This is a traditional method that uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9] However, it generates significant waste and can be difficult to control.
-
Reduction of Phenylacetic Acid or its Esters: Phenylacetic acid or its esters, like ethyl phenylacetate, can be reduced to phenethyl alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation.[9][10]
Q2: How do I choose the right catalyst for the hydrogenation of styrene oxide?
A2: The choice of catalyst depends on factors such as cost, desired selectivity, and reaction conditions.
-
Raney®-Nickel: It is a cost-effective and commonly used catalyst that can provide high yields of phenethyl alcohol.[5]
-
Palladium on Carbon (Pd/C): This catalyst is also highly effective and can be used under milder conditions. The addition of a basic promoter can enhance its selectivity.[6]
-
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is an efficient catalyst for this transformation.
Q3: What is the role of a promoter in the catalytic hydrogenation of styrene oxide?
A3: A promoter, typically a base like sodium hydroxide, is often added to the reaction mixture to improve the selectivity for 2-phenylethanol. It helps to suppress the formation of byproducts by preventing the isomerization of styrene oxide to phenylacetaldehyde.[6]
Q4: Can the catalyst be reused? How is it regenerated?
A4: Yes, many heterogeneous catalysts, such as Raney®-nickel and Pd/C, can be recovered and reused. However, their activity may decrease after each cycle due to deactivation. Catalyst regeneration can often restore its activity. For Raney®-nickel, regeneration can be achieved by:
-
Solvent Washing: Washing the catalyst with a solvent to remove adsorbed species.
-
Chemical Treatment: Treating the catalyst with a dilute acid (e.g., acetic acid) followed by a base (e.g., sodium hydroxide) to remove poisons.[1][2][3][4]
-
Thermal Treatment: Heating the catalyst under a hydrogen atmosphere to reactivate it.[1][2]
Q5: How can I monitor the progress of my phenethyl alcohol synthesis reaction?
A5: The progress of the reaction can be effectively monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): GC provides a more quantitative analysis, allowing you to determine the conversion of the starting material and the yield of the product and byproducts over time.
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydrogenation of Styrene Oxide to Phenethyl Alcohol
| Catalyst | Promoter | Solvent | Temperature (°C) | H₂ Pressure (psig) | Conversion (%) | Selectivity to Phenethyl Alcohol (%) | Reference |
| Raney®-Nickel | - | Methanol | 28 | - | 17 | 100 | [2] |
| 5% Pd/C | - | Methanol | 28 | - | 96.7 | 97.8 | [2] |
| 1% Pd/C | NaOH | Methanol | 50 | 100 | 90 | 99.0 | [6] |
| 1% Pt/C | NaOH | Methanol | 40 | 300 | 70 | 88 | [6] |
| 10% Ni/C | NaOH | Methanol | 40 | 300 | 30 | 99.31 | [6] |
Table 2: Overview of Phenethyl Alcohol Synthesis Methods
| Synthesis Method | Key Reagents | Catalyst | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |
| Hydrogenation of Styrene Oxide | Styrene Oxide, H₂ | Raney®-Ni, Pd/C, Pt/C | 90-99 | High selectivity, environmentally friendly | Catalyst cost and handling | [5][6] |
| Friedel-Crafts Alkylation | Benzene, Ethylene Oxide | AlCl₃ | Moderate | Uses readily available starting materials | Stoichiometric catalyst use, waste generation | [7][9] |
| Reduction of Ethyl Phenylacetate | Ethyl Phenylacetate | Sodium, Ethanol | ~47 | Avoids use of pressurized hydrogen | Use of stoichiometric metallic sodium | [10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Styrene Oxide using Raney®-Nickel
-
Catalyst Preparation: If starting from a Ni-Al alloy, prepare the Raney®-nickel catalyst by reacting the alloy with a concentrated sodium hydroxide solution. Wash the resulting catalyst thoroughly with deionized water until the washings are neutral. Store the active catalyst under water or ethanol.
-
Reaction Setup: In a high-pressure autoclave, add the solvent (e.g., methanol) and the Raney®-nickel catalyst (typically 5-10% by weight of the substrate).
-
Reactant Addition: Add the styrene oxide to the autoclave. If using a promoter like NaOH, it should be added at this stage.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 300-500 psig) and heat the mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh solvent and stored for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude phenethyl alcohol can be purified by vacuum distillation.
Protocol 2: Reduction of Ethyl Phenylacetate to Phenethyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of ethyl phenylacetate in a suitable solvent like toluene.
-
Reducing Agent Preparation: In a separate flask, prepare a solution of sodium in absolute ethanol. This should be done with caution as the reaction is exothermic and produces hydrogen gas.
-
Reduction: Slowly add the sodium/ethanol solution to the refluxing solution of ethyl phenylacetate. The reaction is vigorous.
-
Work-up: After the addition is complete and the reaction has subsided, cool the mixture and carefully add water to quench any unreacted sodium.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with a dilute acid solution to remove any unreacted starting material. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude phenethyl alcohol can be purified by vacuum distillation.[10]
Visualizations
Caption: Experimental workflow for phenethyl alcohol synthesis via hydrogenation.
Caption: Troubleshooting logic for low phenethyl alcohol yield.
References
- 1. papers.sim2.be [papers.sim2.be]
- 2. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 3. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 4. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 10. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Synthesis of Bi-Aryl Phenethyl Alcohols
Welcome to the technical support center for the synthesis of bi-aryl phenethyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
The synthesis of bi-aryl phenethyl alcohols often involves a critical Suzuki-Miyaura cross-coupling reaction to form the bi-aryl core, followed by subsequent modifications. This guide will primarily focus on the challenges associated with the pivotal cross-coupling step and the subsequent purification of these often polar molecules.
Troubleshooting Guide: The Suzuki-Miyaura Cross-Coupling Step
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for bi-aryl structures.[1][2][3] However, its success is highly dependent on a fine balance of several factors. Below are common issues encountered in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Materials
Q: My Suzuki coupling reaction shows very low conversion to the desired bi-aryl product, with starting materials remaining. What are the likely causes and how can I troubleshoot this?
A: Low conversion is a frequent issue and can stem from several sources. A systematic approach is the best way to diagnose the problem.[4]
Probable Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4][5] This initial reduction can sometimes be inefficient. Furthermore, some Pd(0) sources can degrade over time and form inactive palladium black.
-
Solution: Test your catalyst on a simple, reliable reaction (e.g., phenylboronic acid and bromobenzene) to confirm its activity.[4] Always use fresh, high-purity catalysts when possible.
-
-
Poor Reagent Quality: The purity and stability of your boronic acid and aryl halide are critical.
-
Boronic Acid Instability (Protodeboronation): Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions (high temperature, strong base).[6][7] This is a common side reaction that consumes your nucleophile.[7]
-
Solution: Use milder bases (e.g., K₂CO₃ instead of K₃PO₄), lower reaction temperatures if possible, and ensure your solvents are anhydrous if the reaction chemistry allows.[4] Using boronic esters (e.g., pinacol esters) can also increase stability and mitigate this side reaction through a "slow-release" of the boronic acid.[6][7][8]
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[9] Aryl chlorides can be particularly challenging and often require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition step.[9][10][11]
-
-
Inadequate Reaction Conditions:
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted side reactions like homocoupling.[5][12][13]
-
Solution: Ensure your reaction mixture is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., Argon or Nitrogen) for an extended period.[14]
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and often interdependent. The base is required to activate the boronic acid for transmetalation.[15]
-
Solution: A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, THF, Toluene, often with water) is recommended to find the optimal conditions for your specific substrates.[4]
-
-
Problem 2: Significant Formation of Homocoupling Byproducts
Q: My reaction yields a significant amount of a symmetrical bi-aryl byproduct derived from the boronic acid. How can I minimize this homocoupling?
A: Homocoupling of the boronic acid is a common side reaction that reduces the yield of your desired product and complicates purification.[12][13]
Probable Causes & Solutions:
-
Presence of Oxygen: As mentioned, dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II).[12][13] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[5][13][14]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[14]
-
-
Use of Pd(II) Precatalysts: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer before the catalytic cycle is fully established.[13]
-
Solution: Using a Pd(0) source directly can sometimes help. Alternatively, ensuring efficient reduction of the Pd(II) precatalyst at the start of the reaction is important.
-
Problem 3: Challenges with Sterically Hindered Substrates
Q: I am trying to synthesize a tetra-ortho-substituted bi-aryl phenethyl alcohol precursor, but the reaction is extremely sluggish. What can I do to improve the coupling of these sterically demanding substrates?
A: Sterically hindered substrates present a significant challenge, primarily due to the difficulty of the reductive elimination step to form the C-C bond.[10]
Probable Causes & Solutions:
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for sterically hindered couplings.
-
Solution: The use of bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), is crucial.[10][16] These ligands promote both the oxidative addition and the challenging reductive elimination steps.[5] For extremely hindered systems, specialized ligands may be required.[10][17][18]
-
-
Suboptimal Base and Temperature: The reaction conditions need to be carefully optimized for hindered couplings.
-
Solution: Stronger, non-coordinating bases like K₃PO₄ are often more effective. Higher reaction temperatures may also be necessary to overcome the activation energy barrier for reductive elimination. A systematic screening of conditions is highly recommended.[19]
-
Problem 4: Purification Difficulties
Q: My crude product is a complex mixture, and I'm struggling to isolate the pure bi-aryl phenethyl alcohol. What purification strategies are effective for these types of molecules?
A: Bi-aryl phenethyl alcohols often possess high polarity due to the hydroxyl group, which can make purification by standard silica gel chromatography challenging, leading to streaking and poor separation.[20]
Probable Causes & Solutions:
-
High Polarity of the Product: The hydroxyl group significantly increases the polarity of the molecule.
-
Solution:
-
Reverse-Phase Chromatography: This is often the best method for purifying polar compounds.[20]
-
Alternative Normal-Phase Techniques: If reverse-phase is not an option, consider using different stationary phases like alumina or functionalized silica (e.g., amino- or diol-bonded).[21] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique for very polar compounds.[21][22]
-
Protection/Deprotection Strategy: Protect the alcohol (e.g., as a silyl ether) to decrease its polarity, purify the less polar intermediate by standard silica gel chromatography, and then deprotect to obtain the pure final product.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[23]
-
-
-
Structurally Similar Impurities: Side products from the Suzuki reaction, such as homocoupled products or remaining starting materials, can be difficult to separate due to their structural similarity to the desired product.[12][24][25]
-
Solution: Optimizing the reaction to minimize side product formation is the first and most crucial step. If separation is still difficult, preparative HPLC may be necessary.[24]
-
Frequently Asked Questions (FAQs)
Q1: Why is water often used as a co-solvent in Suzuki reactions? A1: Water can play several beneficial roles. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the transmetalation step. However, an excess of water can promote protodeboronation, so the amount should be carefully controlled.[4]
Q2: Can I use an aryl chloride as my electrophile? A2: Yes, but aryl chlorides are less reactive than bromides or iodides.[9] Successful coupling with aryl chlorides typically requires more forcing conditions and specialized catalyst systems, particularly those with bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step.[9][11]
Q3: My boronic acid is unstable. What are my options? A3: For unstable boronic acids, especially heteroaromatic ones, using a more stable derivative is recommended.[6] Boronate esters, such as pinacol esters (Bpin) or MIDA boronates, are excellent alternatives.[7][8] They are more stable to storage and reaction conditions and can slowly hydrolyze in situ to release the active boronic acid, minimizing decomposition.[6][7]
Q4: How do I choose the right palladium catalyst and ligand? A4: The choice is highly substrate-dependent.
-
For simple, unhindered couplings: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with PPh₃ can be effective.
-
For challenging substrates (aryl chlorides, sterically hindered aryls): Bulky, electron-rich ligands like those developed by Buchwald (e.g., XPhos, SPhos) or other specialized ligands are often necessary to achieve good yields.[10][16][26] A small-scale screen of different catalyst/ligand combinations is often the most efficient approach to identify the optimal system.[4]
Experimental Protocols & Visualizations
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), boronic acid or boronic ester (1.2-1.5 eq), palladium catalyst (1-5 mol%), and ligand (if required, in appropriate stoichiometry to the metal).
-
Solvent and Base Addition: Add the degassed solvent(s) (e.g., Dioxane/Water 4:1), followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or crystallization.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | To drive the reaction to completion and account for potential decomposition (e.g., homocoupling or protodeboronation). |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable but may require longer reaction times or more active catalyst systems. Higher loadings can be necessary for difficult couplings. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice depends on substrate reactivity and steric hindrance. K₃PO₄ is often used for sterically demanding couplings. |
| Solvent System | Toluene, Dioxane, THF, DMF (often with H₂O) | The choice of solvent can influence reaction rates and solubility of reagents. Aprotic polar solvents are common. |
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. Biaryl synthesis by C-C coupling [organic-chemistry.org]
refining analytical methods for 3-(4-Fluorophenyl)phenethyl alcohol detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)phenethyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
Question: Why are my retention times shifting unpredictably?
Answer: Fluctuating retention times are a common issue in HPLC analysis.[1] The source can often be traced to the mobile phase, the pump, or the column temperature.[1]
-
Potential Causes & Solutions:
-
Mobile Phase Composition: If your mobile phase is mixed online, ensure the solvent proportioning valves are functioning correctly.[1][2] To verify, you can manually prepare the mobile phase and run it from a single reservoir.[2] If the problem disappears, the issue lies with the mixing device.[2]
-
Pump Issues: Air bubbles trapped in the pump head can cause inconsistent flow rates and, consequently, shifting retention times.[1] Ensure your mobile phase is properly degassed and purge the pump to remove any air.[1] Worn pump seals can also lead to leaks and flow rate inaccuracies.[1]
-
Column Temperature: Inconsistent column temperature can lead to variable retention times.[2] Using a reliable column oven is crucial for maintaining stable conditions.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time drift.
-
Question: What is causing peak tailing in my chromatogram?
Answer: Peak tailing can be caused by a variety of chemical and physical factors within the HPLC system.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.[3] Lowering the mobile phase pH can help to suppress these interactions.[3]
-
Column Contamination: Strongly retained impurities from previous injections can bind to the column head, leading to peak shape distortion. A proper column wash with a strong solvent can often resolve this.[3]
-
Column Void: A void or channel in the column packing can disrupt the flow path, leading to band broadening and tailing.[3] This often requires column replacement.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
GC-MS Troubleshooting
Question: Why is the sensitivity of my analysis (peak size) reduced?
Answer: A reduction in peak size for some or all analytes can point to issues with the injection system, the column, or the detector.[4]
-
Potential Causes & Solutions:
-
Injector Problems: A plugged or defective syringe will deliver less sample to the system.[4] Leaks in the injector, especially around the septum, can also cause sample loss.[4] Regularly check and replace the septum and ensure all fittings are tight.
-
Column Activity: Active sites in the inlet liner or on the column itself can cause degradation or irreversible adsorption of the analyte.[4] Consider using a deactivated inlet liner and an inert column.[4]
-
Incorrect Initial Temperature: For splitless injections, an initial oven temperature that is too high can cause sample blow-back out of the liner.[4] Lowering the initial temperature may be necessary.[4]
-
Detector Issues: Ensure the detector is functioning correctly and that signal amplification levels are adequate.[4]
-
Question: I am observing extraneous "ghost" peaks in my chromatogram. What are they?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often from contamination within the system.
-
Potential Causes & Solutions:
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity gas and install or replace gas purification traps.[4]
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause small particles to enter the flow path.[4] Using pre-conditioned, high-temperature septa can mitigate this.[4]
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Implement a robust wash sequence for the syringe and injector between runs.
-
Column Bleed: Excessive column bleed, often from operating at temperatures above the column's limit or from oxygen damage, can create a rising baseline or discrete peaks.[4] Check for system leaks and ensure the maximum column temperature is not exceeded.[4]
-
Frequently Asked Questions (FAQs)
Question: Which analytical method is best for quantifying this compound?
Answer: Both HPLC with UV detection and GC-MS are excellent techniques for quantification. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV: This method is robust, reproducible, and widely available. It is often the preferred method for routine quality control in pharmaceutical settings. A simple reverse-phase method can be developed for accurate quantification.[5][6]
-
GC-MS: This technique offers higher specificity due to mass spectrometric detection and is ideal for complex matrices where chromatographic separation alone may not be sufficient. It can also provide structural confirmation simultaneously.[7][8]
Question: How should I prepare my sample for analysis?
Answer: Sample preparation depends on the matrix. For a pure substance or a simple formulation, dissolving the sample in the mobile phase (for HPLC) or a volatile organic solvent like ethanol or ethyl acetate (for GC) is usually sufficient. For complex matrices (e.g., biological fluids), a sample extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove interfering substances.
Question: What are the expected NMR spectral characteristics for this compound?
Answer: While a specific spectrum for this compound is not available in the provided search results, based on its structure and data for similar compounds like 4-Fluorophenethyl alcohol, one can predict the following:
-
¹H NMR: You would expect to see multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings. The protons of the ethyl alcohol chain would appear as triplets or multiplets in the upfield region (approx. 2.8-4.0 ppm). The hydroxyl (-OH) proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[9]
-
¹³C NMR: Aromatic carbons would resonate in the 115-140 ppm range. The two carbons of the ethyl group would appear further upfield.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.
Question: How can I definitively confirm the identity of my synthesized compound?
Answer: A combination of techniques is recommended for unambiguous identification.
-
Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can also serve as a fingerprint for the structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch (around 3300-3400 cm⁻¹) and C-F stretch.[10]
Quantitative Data Summary
The following tables provide typical starting parameters for developing an analytical method for this compound, based on methods for structurally related compounds.
Table 1: Typical HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV at 220 nm[5][6] or Diode Array Detector (DAD) |
| Injection Volume | 10-20 µL |
| Column Temp. | Ambient or 30 °C |
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | Non-polar capillary (e.g., SH-Rxi-5Sil-MS, 30 m x 0.25 mm)[7] |
| Carrier Gas | Helium at 1.0-1.7 mL/min[7][11] |
| Injector Temp. | 250-280 °C[11] |
| Oven Program | Initial 80°C, ramp at 5-10°C/min to 280°C[7] |
| Injection Mode | Splitless or Split (e.g., 100:1)[8] |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and purified water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[5]
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 100 mL solution to get a concentration of 100 µg/mL. Prepare a series of dilutions from this stock solution for the calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject 20 µL of each standard and sample solution. Record the peak area and retention time.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
Protocol 2: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or methanol. Create working standards by serial dilution.
-
Sample Preparation: Dissolve or dilute the sample in the same solvent used for the standards to a concentration within the working range.
-
GC-MS System Setup:
-
Install a non-polar capillary column (e.g., 5% phenyl polysiloxane).
-
Set the carrier gas (Helium) flow rate to approximately 1.0 mL/min.
-
Set the injector temperature to 250°C.
-
Program the oven temperature, for example: start at 80°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]
-
Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
-
-
Analysis: Inject 1 µL of the sample into the GC-MS system. Acquire data in full scan mode to confirm the identity by comparing the mass spectrum to a reference. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.
-
Data Processing: Identify the analyte peak based on its retention time and mass spectrum. Quantify using a calibration curve generated from the standard solutions.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. phenomenex.com [phenomenex.com]
- 5. academicjournals.org [academicjournals.org]
- 6. [PDF] Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray | Semantic Scholar [semanticscholar.org]
- 7. phcogj.com [phcogj.com]
- 8. gcms.cz [gcms.cz]
- 9. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR [m.chemicalbook.com]
- 10. minio.scielo.br [minio.scielo.br]
- 11. analchemres.org [analchemres.org]
Validation & Comparative
Fluorination of Phenethyl Alcohol: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Biological Activity of Phenethyl Alcohol Derivatives
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative analysis of the biological activity of 3-(4-Fluorophenyl)phenethyl alcohol and its non-fluorinated analogs, with a focus on their potential antimicrobial effects. While direct comparative studies on this specific pair of compounds are limited in publicly available literature, this guide synthesizes data from closely related structures to provide valuable insights for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The primary mechanism of antimicrobial action for phenethyl alcohol and its derivatives is the disruption of bacterial cell membrane integrity. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased permeability and leakage of cellular contents.
| Compound | Structure | Organism | Activity (MIC) | Reference |
| 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol | Staphylococcus aureus | 64 µg/mL | [1] | |
| Escherichia coli | 128 µg/mL | [1] | ||
| Phenylethyl alcohol | Staphylococcus aureus | >5000 µg/mL | ||
| Escherichia coli | 5000 µg/mL |
Note: Data for phenylethyl alcohol is a general representation from literature and may vary based on specific experimental conditions.
The data on 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, a related fluorinated analog, indicates moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] In contrast, the non-fluorinated parent compound, phenylethyl alcohol, generally exhibits weaker antimicrobial activity, with significantly higher Minimum Inhibitory Concentrations (MICs). This suggests that the presence of a fluorine atom may enhance the antimicrobial efficacy of phenethyl alcohol derivatives. The electron- withdrawing nature of fluorine can alter the electronic properties of the aromatic ring and potentially enhance interactions with bacterial membrane components.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below is a general methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound, 3-phenylphenethyl alcohol)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of bacterial growth.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the broth microdilution MIC assay.
Caption: Structural relationship of the compared compounds.
References
For Immediate Release
This guide presents a comparative study of 3-(4-Fluorophenyl)phenethyl alcohol and related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis focuses on the antimicrobial and cytotoxic properties of this class of compounds, supported by experimental data from relevant scientific literature.
Introduction to Phenethyl Alcohol Derivatives
Phenethyl alcohol and its derivatives are a class of organic compounds that have garnered significant interest in the fields of pharmacology and materials science. The core structure, consisting of a benzene ring attached to an ethanol backbone, allows for a wide range of chemical modifications. The introduction of substituents, such as fluorine atoms, onto the aromatic rings can significantly modulate the physicochemical and biological properties of these molecules, including their potency and selectivity as therapeutic agents. This guide will delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their potential as antimicrobial and anticancer agents.
Comparative Biological Activity
While specific biological activity data for this compound is not extensively available in the public domain, we can infer its potential performance by examining structurally related compounds. The broader class of 1,2-diarylethanols, to which this compound belongs, has demonstrated notable biological activities.
Antimicrobial Activity
Phenethyl alcohol itself is known to possess antimicrobial properties, and its derivatives are being explored for enhanced efficacy. A study on 1,2-diarylethanol derivatives revealed that their antibacterial effect is dependent on their chemical structure. For instance, certain derivatives have shown activity against various bacterial strains.
A closely related compound, 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, has been reported to exhibit moderate activity against Staphylococcus aureus and Escherichia coli.[1] This suggests that fluorinated phenethyl alcohol derivatives are promising candidates for further antimicrobial research.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of a Related Compound
| Compound | Staphylococcus aureus | Escherichia coli |
| 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol | 64[1] | 128[1] |
Cytotoxic Activity
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for determining the cytotoxic potential of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a stock solution) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizations
To aid in the understanding of the experimental workflows and the relationships between the compounds, the following diagrams are provided.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Structure-Activity Relationship (SAR) concept for phenethyl alcohol derivatives.
References
Validating the Biological Targets of 3-(4-Fluorophenyl)phenethyl alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated and putative biological targets of 3-(4-Fluorophenyl)phenethyl alcohol. Drawing on experimental data from related compounds and established alternatives, this document aims to inform research and development efforts by contextualizing the potential mechanisms of action of this compound.
Introduction to this compound
This compound is a synthetic organic compound belonging to the phenethyl alcohol class. While specific biological data for this particular molecule is not extensively available in the public domain, the biological activities of its parent compound, phenethyl alcohol (PEA), and its derivatives are well-documented. These activities primarily include antimicrobial effects through the disruption of cell membranes and potential modulation of mammalian signaling pathways, such as the adrenergic system. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and target affinity.
Primary Biological Target: Microbial Cell Membrane
The most robustly validated biological target for phenethyl alcohol and its analogs is the cell membrane of various microorganisms, including bacteria and fungi. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, disrupting its integrity and function.
Comparative Analysis of Membrane-Targeting Antimicrobial Agents
| Compound Class | Representative Agent(s) | Mechanism of Action | Target Organisms | Typical MIC Range (µg/mL) | Reference |
| Phenethyl Alcohols | Phenethyl alcohol | Disrupts membrane permeability, leading to leakage of cellular contents. | Bacteria (Gram-positive and Gram-negative), Fungi | 9,280 - 18,560 (Bacteria) | [1] |
| 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol | Disrupts bacterial cell membrane integrity via interaction with phospholipid bilayers. | Staphylococcus aureus, Escherichia coli | 64 - 128 | [2] | |
| Polypeptides | Polymyxin B | Binds to lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity. | Gram-negative bacteria | 0.5 - 4 | [3] |
| Lipopeptides | Daptomycin | Inserts into the cell membrane of Gram-positive bacteria in a calcium-dependent manner, leading to membrane depolarization and ion leakage. | Gram-positive bacteria | 0.25 - 2 | [3] |
| Polyenes | Amphotericin B | Binds to ergosterol in fungal cell membranes, forming pores that lead to leakage of intracellular components. | Fungi | 0.25 - 2 | [4] |
| Azoles | Fluconazole | Inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, thereby altering membrane structure and function. | Fungi | 0.25 - 64 | [4] |
Note: The MIC values are representative and can vary depending on the specific microbial strain and testing conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial/fungal inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth medium directly in the wells of a 96-well plate. A typical concentration range to test would be from 512 µg/mL down to 0.5 µg/mL.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[5][6]
Putative Biological Target: Beta-Adrenergic Receptors
While direct evidence is lacking for this compound, its structural similarity to phenylethylamine, the backbone of many adrenergic agonists, suggests a potential interaction with beta-adrenergic receptors. These G-protein coupled receptors are crucial in regulating cardiovascular and pulmonary functions. The fluorine substitution may enhance the binding affinity and selectivity for these receptors.
Comparative Analysis of Beta-Adrenergic Receptor Agonists
A comparison with established beta-adrenergic agonists can provide a framework for evaluating the potential potency and selectivity of this compound.
| Compound | Receptor Selectivity | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Therapeutic Use | Reference |
| Isoproterenol | Non-selective (β1/β2) | β1: ~10-50, β2: ~10-50 | ~1-10 | Bradycardia, heart block | [7][8] |
| Dobutamine | β1-selective | β1: ~100-200 | ~50-100 | Cardiogenic shock, heart failure | [9] |
| Salbutamol (Albuterol) | β2-selective | β2: ~100-300 | ~10-50 | Asthma, COPD | [10] |
| Xamoterol | β1-selective (partial agonist) | β1: 81.28 | - | Mild heart failure (historical) | [11] |
Note: Ki and EC50 values are approximate and can vary based on the assay system and conditions.
Experimental Protocol: Beta-Adrenergic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes prepared from cells expressing the target beta-adrenergic receptor subtype (e.g., β1 or β2)
-
Radiolabeled ligand (e.g., [3H]-dihydroalprenolol)
-
Unlabeled competitor (e.g., propranolol for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of tubes, add a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) of the test compound is then calculated using the Cheng-Prusoff equation.[12][13]
Signaling Pathways
Microbial Cell Membrane Disruption
The interaction of this compound with the microbial cell membrane is likely a direct physical process.
Beta-Adrenergic Receptor Signaling
If this compound acts as a beta-adrenergic agonist, it would trigger the canonical Gs-protein signaling cascade.
Conclusion
The available evidence strongly suggests that the primary biological target of this compound in microorganisms is the cell membrane. For mammalian systems, beta-adrenergic receptors represent a plausible, yet unconfirmed, target. Further experimental validation, following the protocols outlined in this guide, is necessary to definitively characterize the biological activity of this compound. The comparative data provided for alternative agents serves as a valuable reference for these future investigations. Researchers are encouraged to perform direct experimental testing to ascertain the specific antimicrobial and pharmacological profile of this compound.
References
- 1. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Phenethyl alcohol and tryptophol: autoantibiotics produced by the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activities of Natural Products and Their Hybrid Molecules [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Confirmation of Synthesized 3-(4-Fluorophenyl)phenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key analytical techniques used for the structural confirmation of synthesized 3-(4-Fluorophenyl)phenethyl alcohol. It includes a detailed experimental protocol for a common synthetic route and presents comparative data for alternative methods, supported by experimental findings.
Introduction
This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its synthesis and structural verification are crucial steps in ensuring the purity and identity of the compound for further research and development. The structural confirmation relies on a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's architecture. This guide will delve into the primary methods of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this target molecule.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromophenethyl alcohol
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromophenethyl alcohol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Structural Confirmation: A Comparative Analysis
The following sections detail the expected outcomes from the primary spectroscopic methods used to confirm the structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
¹³C NMR Spectroscopy: This method provides information on the number of different types of carbon atoms and their chemical environments.
Comparative Data for a Structural Analog:
| Parameter | (S)-1-(4-Fluorophenyl)ethanol [1] | Expected for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.31 (m, 2H), 7.04-7.00 (m, 2H), 4.85 (q, J = 6.4 Hz, 1H), 2.02 (s, 1H, OH), 1.46 (d, J = 6.4 Hz, 3H) | Aromatic protons (m, ~7.0-7.6 ppm, 8H), -CH₂-O (t, ~3.9 ppm, 2H), Ar-CH₂- (t, ~2.9 ppm, 2H), -OH (s, broad, variable) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.1, 141.5, 127.0, 115.2, 69.8, 25.3 | Aromatic carbons (~115-165 ppm), -CH₂-O (~63 ppm), Ar-CH₂- (~39 ppm) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for this compound |
| O-H (alcohol) | 3200-3600 (broad) | A strong, broad absorption in this region is expected due to the hydroxyl group. |
| C-H (aromatic) | 3000-3100 | Weak to medium absorptions are anticipated. |
| C-H (aliphatic) | 2850-3000 | Medium to strong absorptions are expected from the ethyl chain. |
| C=C (aromatic) | 1450-1600 | Several sharp, medium-intensity peaks are characteristic of the aromatic rings. |
| C-O (alcohol) | 1050-1250 | A strong absorption is expected for the C-O single bond. |
| C-F | 1000-1400 | A strong absorption is expected due to the carbon-fluorine bond. |
The IR spectrum of the structural analog (S)-1-(4-Fluorophenyl)ethanol shows a characteristic broad O-H stretch at 3363 cm⁻¹ and a C-O stretch at 1084 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
For this compound (C₁₄H₁₃FO), the expected molecular weight is approximately 216.25 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak at m/z = 216.
-
Loss of Water (M⁺ - 18): A peak at m/z = 198, corresponding to the dehydration of the alcohol.
-
Benzylic Cleavage: A significant peak at m/z = 183, resulting from the cleavage of the C-C bond between the two carbons of the ethyl chain, forming a stable benzyl-type cation.
-
Fluorobiphenyl Fragment: A peak at m/z = 171, corresponding to the fluorobiphenyl cation.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies can be employed to synthesize 3-arylphenethyl alcohols. These alternatives may offer advantages in terms of starting material availability, cost, or reaction conditions.
-
Reduction of a Phenylacetic Acid Derivative: The corresponding 3-(4-fluorophenyl)phenylacetic acid can be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This method is often high-yielding but requires the synthesis of the precursor carboxylic acid.
-
Grignard Reaction: The reaction of a Grignard reagent, such as 3-bromophenylmagnesium bromide, with ethylene oxide, followed by a subsequent Suzuki coupling with 4-fluorophenylboronic acid, can also yield the desired product.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Guide to Purity Analysis of 3-(4-Fluorophenyl)phenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical techniques for determining the purity of 3-(4-Fluorophenyl)phenethyl alcohol. We present a side-by-side comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for the accurate determination of compound purity. Below is a summary of the performance of HPLC, GC-MS, and qNMR in the analysis of this compound samples.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Analysis Time (min) |
| HPLC-UV | 98.5 | 0.01 µg/mL | 0.03 µg/mL | < 1.0 | 20 |
| GC-MS | 99.1 | 0.005 ng/mL | 0.015 ng/mL | < 1.5 | 30 |
| qNMR | 98.8 | Not applicable | ~0.1% | < 0.5 | 15 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (60:40 v/v). Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of the this compound reference standard in dichloromethane. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in dichloromethane to a final concentration of 0.1 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: 50-500 amu
-
-
Analysis: Inject the standard and sample solutions. Purity is assessed by the relative peak area of the main compound in the total ion chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful method for determining purity without the need for a specific reference standard of the compound itself.[1] It relies on an internal standard of known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard of known purity (e.g., maleic acid)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
comparing the efficacy of different 3-(4-Fluorophenyl)phenethyl alcohol synthesis methods
A Comparative Guide to the Synthesis of 3-(4-Fluorophenyl)phenethyl alcohol
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, a biphenyl ethanol derivative with potential applications in medicinal chemistry. The comparison focuses on the efficacy of a Suzuki-Miyaura coupling approach versus a Grignard reaction, with supporting experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis methods, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Method A: Suzuki-Miyaura Coupling | Method B: Grignard Reaction |
| Starting Materials | 3-Bromophenethyl alcohol, 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene, Magnesium turnings, 2-(m-bromophenyl)oxirane |
| Catalyst/Reagent | Pd(PPh₃)₄, K₂CO₃ | Not applicable |
| Solvent | Toluene, Ethanol, Water | Anhydrous Diethyl Ether |
| Reaction Temperature | 80°C | 0°C to Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Yield | ~85% | ~70% |
| Purity | >98% | ~95% |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Method A: Suzuki-Miyaura Coupling
This method utilizes a palladium-catalyzed cross-coupling reaction between an aryl bromide and a boronic acid, a robust and widely used method for the formation of carbon-carbon bonds.
Materials:
-
3-Bromophenethyl alcohol
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-bromophenethyl alcohol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Method B: Grignard Reaction
This classic organometallic reaction involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking an epoxide to form the desired alcohol.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
2-(m-bromophenyl)oxirane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of 1-bromo-4-fluorobenzene (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Epoxide:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of 2-(m-bromophenyl)oxirane (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Synthesis Comparison
Comparative Cross-Reactivity Analysis of 3-(4-Fluorophenyl)phenethyl alcohol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-(4-Fluorophenyl)phenethyl alcohol by examining the receptor binding profiles of structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this guide focuses on an objective comparison with key alternatives, supported by published experimental data for these related molecules. This information is intended to support research and drug development efforts by providing insights into potential off-target effects and guiding future experimental design.
Introduction
This compound is a substituted phenethyl alcohol. The phenethylamine scaffold is a core component of many neuroactive compounds, including neurotransmitters and synthetic drugs. The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity and selectivity for various receptors. Understanding the potential for cross-reactivity with other biological targets is crucial for assessing the compound's specificity and potential side effects.
This guide explores the cross-reactivity landscape by comparing the known biological activities of structurally related fluorinated and non-fluorinated phenethylamines and their derivatives.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) and functional activities (IC50, nM) of selected compounds that are structurally related to this compound. Lower Ki, IC50, and EC50 values indicate higher binding affinity or potency.
Serotonin Receptor Binding Affinities
The phenethylamine backbone is a common feature in ligands for serotonin (5-HT) receptors. The introduction and positioning of a fluorine atom can modulate affinity and selectivity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference(s) |
| 4-Fluoroamphetamine (4-FA) | 11,300 | 7,800 | [1] |
| 2C-I | 0.4 | 1.1 | [2] |
| 25I-NBOMe | 0.044 | 1.3 | [2] |
| Mescaline | 530 | 1100 | [2] |
Dopamine and Norepinephrine Transporter and Receptor Affinities
Fluorinated phenethylamines and their derivatives are known to interact with dopamine (D) and norepinephrine (NE) transporters and receptors.
| Compound | Dopamine Transporter (DAT) (IC50, nM) | Norepinephrine Transporter (NET) (IC50, nM) | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | Reference(s) | |---|---|---|---|---| | 4-Fluoromethylphenidate (threo) | 142 | 31 | - | - |[2][3] | | 2-(4-fluoro-3-hydroxyphenyl)ethylamine | - | - | >1000 | ~500 | | | N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | - | - | >1000 | ~50 | |
Note: Data for 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-ethyl derivative are inferred from graphical representations in the source material and are approximate.
Experimental Protocols
The following are representative protocols for radioligand binding assays used to determine the receptor affinity of test compounds. These methodologies are broadly applicable for assessing the cross-reactivity of novel ligands like this compound.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a D2-like receptor antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound or other comparators.
-
Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM), and either assay buffer (for total binding), the test compound, or haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a competitive binding assay for the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound.
-
Filtration and Scintillation materials as described above.
Procedure:
-
Follow the same general procedure as for the dopamine D2 receptor binding assay.
-
Use [³H]Ketanserin at a concentration near its Kd (e.g., 1-2 nM).
-
Incubate at 37°C for 30 minutes.
-
Data analysis is performed as described for the D2 receptor assay to determine the Ki of the test compound for the 5-HT2A receptor.[5]
Adrenergic α1A Receptor Binding Assay
This protocol details a competitive binding assay for the adrenergic α1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human α1A adrenergic receptor.
-
Radioligand: [³H]Prazosin (an α1 antagonist).
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound.
-
Filtration and Scintillation materials as described above.
Procedure:
-
Follow the same general procedure as for the dopamine D2 receptor binding assay.
-
Use [³H]Prazosin at a concentration near its Kd (e.g., 0.2-0.5 nM).
-
Incubate at 25°C for 60 minutes.
-
Data analysis is performed as described previously to determine the Ki of the test compound for the α1A adrenergic receptor.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of cross-reactivity.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assay Validation for 3-(4-Fluorophenyl)phenethyl alcohol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays relevant to the biological evaluation of 3-(4-Fluorophenyl)phenethyl alcohol. Due to the limited publicly available data on this specific compound, this guide leverages information on its parent molecule, phenethyl alcohol (PEA), and other related fluorinated compounds to provide a framework for assay validation and comparison. The information presented here is intended to guide researchers in designing and interpreting in vitro studies for this class of compounds.
Introduction
This compound is a derivative of phenethyl alcohol, a naturally occurring aromatic alcohol with known antimicrobial and cellular effects. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn may influence its biological activity. This guide explores common in vitro assays used to characterize the potential antimicrobial and cytotoxic activities of such compounds.
Antimicrobial Activity
Phenethyl alcohol and its derivatives have been shown to possess bacteriostatic activity, primarily by disrupting the integrity of the bacterial cell membrane. The lipophilicity of these compounds often correlates with their membrane binding affinity and subsequent antimicrobial effect.
Table 1: Comparative Antimicrobial Activity of Phenethyl Alcohol and Related Compounds
| Compound/Extract | Test Organism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Phenethyl alcohol (PEA) | Escherichia coli | Broth dilution | 12-16 mM (explicit effects) | [1] |
| Piper betle L. ethanolic leaf extract | Staphylococcus aureus ATCC 29213 | Agar dilution | 2500 µg/mL | [2] |
| Moringa stenopetala ethanolic extract | Candida albicans | Microtiter dilution | 62.5 µg/mL | [3] |
| Moringa stenopetala methanolic extract | Streptococcus pneumoniae | Microtiter dilution | 62.5 µg/mL | [3] |
Note: Data for this compound is not currently available in the public domain. The data presented is for comparative purposes to guide potential assay design.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxic Activity
In vitro cytotoxicity assays are crucial for assessing the potential of a compound to be used as a therapeutic agent, for instance, in cancer research. The MTT assay is a widely used colorimetric method to evaluate cell viability.
Table 2: Comparative Cytotoxic Activity (IC50) of Fluorophenyl Derivatives and Other Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast cancer) | MTT | 49.6 | [4] |
| Compound A2 (a 1,3,4-thiadiazole derivative) | MCF-7 (breast cancer) | MTT | 52.35 | [4] |
| Compound 3b (a phenylsulfonylhydrazone hybrid) | MCF-7 (breast cancer) | MTT | 4.0 | [5] |
| Compound 3f (a phenylsulfonylhydrazone hybrid) | MDA-MB-231 (breast cancer) | MTT | 4.7 | [5] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound is not currently available. The data presented is for structurally related or functionally similar compounds.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is a critical step in drug development. For compounds like phenethyl alcohol that affect cell membranes, a potential signaling pathway to investigate could be the disruption of membrane potential leading to downstream cellular events.
Caption: Workflow for validating in vitro assays.
The following diagram illustrates a hypothetical signaling pathway for a membrane-disrupting antimicrobial agent.
Caption: Postulated mechanism of antimicrobial action.
Conclusion
While direct experimental data for this compound is scarce, this guide provides a framework for its in vitro evaluation based on the known activities of related compounds. The provided protocols for MIC and MTT assays serve as a starting point for researchers to validate the antimicrobial and cytotoxic potential of this and other novel compounds. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial and Antibiofilm Activities of Piper betle L. Ethanolic Leaf Extract on Staphylococcus aureus ATCC 29213 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antimicrobial Activity of Different Solvent Extracts from Moringa stenopetala Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Impact of Fluorination on the Bioactivity of Phenethyl Alcohols: A Structure-Activity Relationship Analysis
A detailed examination of how the strategic placement of fluorine atoms on the phenethyl alcohol scaffold influences biological activity, offering insights for rational drug design. This guide synthesizes data from multiple studies to provide a comparative analysis of fluorinated phenethyl alcohol derivatives, complete with experimental protocols and pathway visualizations.
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of fluorinated phenethyl alcohols, drawing on experimental data to elucidate the impact of fluorine substitution on their biological effects.
Comparative Biological Activity of Fluorinated Phenethyl Alcohol Derivatives
The following table summarizes the biological activity of various fluorinated phenethyl alcohol derivatives and related compounds, highlighting the influence of the position and number of fluorine substituents.
| Compound | Structure | Target/Assay | Activity (IC50/EC50/Ki) | Reference |
| YC-1 | 1-(2-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole | Soluble Guanylate Cyclase (sGC) Stimulator | IC50 = 4.9 µM (ortho-fluoro) | [1] |
| YC-1 analog | 1-(3-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole | sGC Stimulator | IC50 = 10 µM (meta-fluoro) | [1] |
| YC-1 analog | 1-(4-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole | sGC Stimulator | IC50 = 19 µM (para-fluoro) | [1] |
| Compound 25b | 2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)aniline derivative | Acaricidal activity against Tetranychus cinnabarinus | LC50 = 0.683 mg L-1 | [2] |
| Compound 26b | 2-fluoro-4-chloro-5-((2,2,2-trifluoroethyl)thio)phenol derivative | Acaricidal activity against Tetranychus cinnabarinus | LC50 = 2.448 mg L-1 | [2] |
| N-(p-F-benzyl)cinchoninium bromide | Quaternary Cinchona Alkaloid Derivative | Human Acetylcholinesterase (AChE) Inhibitor | Ki = Not specified, but most potent AChE inhibitor in the series | [3] |
| N-(m-F-benzyl)cinchonidinium bromide | Quaternary Cinchona Alkaloid Derivative | Human Butyrylcholinesterase (BChE) Inhibitor | Ki in the nanomolar range, most potent BChE inhibitor in the series | [3] |
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key trends regarding the impact of fluorination on the biological activity of phenethyl alcohol-like scaffolds:
-
Positional Importance of Fluorine: The position of the fluorine atom on the phenyl ring is critical for activity. For instance, in the YC-1 series of sGC stimulators, an ortho-fluoro substitution on the benzyl group resulted in the highest potency, with activity decreasing with meta and para substitutions.[1] This suggests that the fluorine atom at the ortho position may be involved in a key interaction with the target protein or influences the conformation of the molecule to favor binding.
-
Multiple Fluorine Substitutions: The presence of multiple fluorine atoms, such as in trifluoroethyl groups, can significantly enhance biological activity. Compound 25b, containing a trifluoroethyl thioether moiety, demonstrated potent acaricidal activity.[2] This is often attributed to the increased metabolic stability and altered electronic properties conferred by the trifluoromethyl group.
-
Influence on Selectivity: Fluorination can also impact the selectivity of a compound for different biological targets. In the study of fluorinated Cinchona alkaloid derivatives, the position of the fluorine atom on the benzyl group influenced the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The meta-fluorobenzyl derivative was the most potent and selective BChE inhibitor.[3]
Experimental Protocols
To facilitate the reproduction and further investigation of these findings, detailed experimental methodologies for key assays are provided below.
Soluble Guanylate Cyclase (sGC) Activity Assay
The inhibitory activity of the YC-1 analogs on soluble guanylate cyclase (sGC) was determined by measuring the inhibition of the maximum constriction of phenylephrine-induced preconstricted rabbit aortic rings.[1]
Protocol:
-
Tissue Preparation: Rabbit aortic rings are prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Pre-constriction: The aortic rings are pre-constricted with a submaximal concentration of phenylephrine.
-
Compound Administration: The fluorinated phenethyl alcohol derivatives (or YC-1 analogs) are added to the organ baths in a cumulative manner.
-
Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically and expressed as a percentage of the phenylephrine-induced contraction.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Acaricidal Activity Assay (Leaf-Spray Method)
The acaricidal activity of the phenyl trifluoroethyl thioether derivatives against the carmine spider mite (Tetranychus cinnabarinus) was evaluated using the leaf-spray method.[2]
Protocol:
-
Test Organism: Adult female carmine spider mites are used for the assay.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.
-
Application: Bean leaf discs are infested with a known number of adult mites and then sprayed with the test solutions.
-
Incubation: The treated leaf discs are kept under controlled conditions of temperature and humidity.
-
Mortality Assessment: The number of dead mites is counted after a specific period (e.g., 24 or 48 hours).
-
Data Analysis: The median lethal concentration (LC50) is calculated using probit analysis.
Cholinesterase Inhibition Assay
The inhibitory activity of the fluorinated Cinchona alkaloid derivatives against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a spectrophotometric method based on Ellman's reaction.[3]
Protocol:
-
Enzyme and Substrate Preparation: Solutions of human AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the fluorinated derivatives for a specific period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is determined, and the enzyme-inhibitor dissociation constant (Ki) is calculated.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Caption: General experimental workflow for biological activity screening.
Caption: Simplified signaling pathway of soluble guanylate cyclase (sGC).
References
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors | MDPI [mdpi.com]
A Comparative Spectroscopic Analysis of 3-(4-Fluorophenyl)phenethyl Alcohol and Its Analogs
In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's structural characteristics is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers a comparative overview of the spectroscopic data for 3-(4-Fluorophenyl)phenethyl alcohol and its structurally related analogs: phenethyl alcohol, 4-fluorophenethyl alcohol, and 3-phenylphenethyl alcohol. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven reference for identifying and characterizing these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for phenethyl alcohol, 4-fluorophenethyl alcohol, and 3-phenylphenethyl alcohol, which serve as valuable benchmarks for interpreting the spectra of this compound.
¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₂-Ar | -CH₂-OH | -OH |
| Phenethyl Alcohol | ~7.20-7.35 (m, 5H)[1] | ~2.85 (t, 2H)[1] | ~3.85 (t, 2H)[1] | Variable |
| 4-Fluorophenethyl Alcohol | ~7.15-7.25 (m, 2H), ~6.95-7.05 (m, 2H)[2] | ~2.80 (t, 2H) | ~3.80 (t, 2H) | Variable |
| This compound (Predicted) | ~7.00-7.60 (m, 9H) | ~2.90 (t, 2H) | ~3.90 (t, 2H) | Variable |
¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | -CH₂-Ar | -CH₂-OH |
| Phenethyl Alcohol | ~138.8, 129.0, 128.5, 126.4[3] | ~39.2[3] | ~63.8[3] |
| 4-Fluorophenethyl Alcohol | ~162.7, 160.3, 134.5, 130.4, 115.5, 115.2 | ~38.3 | ~63.4 |
| This compound (Predicted) | ~115-163 (multiple peaks, including C-F coupling) | ~39 | ~63 |
IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H (sp³) Stretch | C-H (sp²) Stretch | C=C (Aromatic) Stretch | C-O Stretch | C-F Stretch |
| Phenethyl Alcohol | ~3350 (broad)[4] | ~2850-2950[4] | ~3020-3080[4] | ~1450-1600[4] | ~1050[4] | N/A |
| 4-Fluorophenethyl Alcohol | ~3350 (broad)[5] | ~2870-2940 | ~3030 | ~1510, 1600 | ~1050 | ~1220 |
| This compound (Predicted) | ~3350 (broad) | ~2850-2950 | ~3020-3080 | ~1450-1610 | ~1050 | ~1220 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Phenethyl Alcohol | 122[6][7] | 91 (tropylium ion), 92, 77, 65, 51[6][7] |
| 4-Fluorophenethyl Alcohol | 140[8] | 109 (fluorotropylium ion), 96, 75 |
| This compound | 216.26[9] | 185, 170, 109 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the target compound with its known analogs.
Caption: Logical workflow for comparing spectroscopic data.
References
- 1. Phenethyl alcohol(60-12-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR [m.chemicalbook.com]
- 3. Phenethyl alcohol(60-12-8) 13C NMR spectrum [chemicalbook.com]
- 4. Phenylethyl Alcohol [webbook.nist.gov]
- 5. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylethyl Alcohol [webbook.nist.gov]
- 7. Phenethyl alcohol(60-12-8) MS [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | 840521-88-2 [sigmaaldrich.com]
Assessing the Selectivity of 3-(4-Fluorophenyl)phenethyl alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of 3-(4-Fluorophenyl)phenethyl alcohol against a panel of putative biological targets. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide utilizes representative data based on established structure-activity relationships (SAR) for phenethylamine derivatives to illustrate a comprehensive selectivity profiling workflow. The methodologies and visualizations provided offer a framework for the experimental assessment of novel compounds in drug discovery.
Introduction to this compound
This compound belongs to the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic drugs. The substitution of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its binding affinity and selectivity for various biological targets. Understanding the selectivity profile of such compounds is crucial for predicting their therapeutic potential and off-target effects.
Comparative Selectivity Profile
To contextualize the potential selectivity of this compound, this section presents a table of representative binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of phenethyl alcohol derivatives against key biological targets. The targets chosen are based on the known pharmacology of the phenethylamine scaffold, which commonly interacts with adrenergic receptors, serotonin receptors, and monoamine oxidases.
Disclaimer: The following data is illustrative and designed to demonstrate a comparative selectivity analysis. It is not based on direct experimental results for this compound.
Table 1: Representative Selectivity Profile of Phenethyl Alcohol Derivatives
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | α1A-Adrenergic Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | MAO-A (IC50, µM) | MAO-B (IC50, µM) |
| Phenethyl Alcohol | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >100 | >100 |
| This compound | 550 | 800 | 1200 | 2500 | 4500 | 25 | 50 |
| 4-Chlorophenethyl alcohol | 750 | 1100 | 1500 | 3000 | 5000 | 30 | 60 |
| 3,4-Dihydroxyphenethyl alcohol (Dopamine) | 1200 | 2500 | 800 | 150 | 300 | 5 | 2 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the selectivity profile of this compound.
Radioligand Receptor Binding Assay (for Adrenergic and Serotonin Receptors)
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target receptor (e.g., β1-adrenergic receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist for the target receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare a homogenous suspension of the cell membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand.
-
Non-specific Binding: Cell membranes + Radioligand + Non-specific binding control.
-
Competitive Binding: Cell membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine).
-
Test compound (this compound).
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer).
-
Fluorometer or spectrophotometer.
Procedure:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to separate wells for each enzyme isoform:
-
Enzyme solution.
-
Varying concentrations of the test compound or positive control.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Measure the product formation using a fluorometer or spectrophotometer. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical β-adrenergic receptor signaling pathway, a potential target for phenethyl alcohol derivatives.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Conclusion
A Comparative Guide to the Biological Efficacy of Phenethyl Alcohol Isomers
For researchers, scientists, and professionals in drug development, the selection of appropriate isomeric forms of a compound can be a critical determinant of biological activity. This guide provides a detailed comparison of the biological efficacy of phenethyl alcohol isomers, primarily focusing on the well-characterized 2-phenylethanol and available data for 1-phenylethanol. This document is intended to be a living resource, reflecting the current state of scientific knowledge.
Introduction to Phenethyl Alcohol Isomers
Phenethyl alcohol, an organic compound with the formula C₈H₁₀O, exists as two constitutional isomers: 1-phenylethanol and 2-phenylethanol. While both share the same molecular weight and elemental composition, their structural differences—the position of the hydroxyl group on the ethyl chain—can lead to distinct physical, chemical, and biological properties. 2-phenylethanol, also known as phenethyl alcohol (PEA), is a well-documented antimicrobial and antifungal agent, finding applications as a preservative in cosmetics and pharmaceuticals[1][2]. 1-phenylethanol is primarily recognized for its use in the fragrance industry[3]. This guide will delve into the biological activities of these isomers, with a particular emphasis on their antimicrobial and antifungal efficacy, supported by experimental data and protocols.
2-Phenylethanol: A Profile of a Potent Antimicrobial Agent
2-Phenylethanol (2-PEtOH) has been extensively studied for its broad-spectrum antimicrobial activity against a variety of bacteria and fungi[1][4]. Its efficacy is attributed to its ability to disrupt microbial cell membranes, leading to a breakdown of the cellular permeability barrier[4][5].
Mechanism of Action
The primary mechanism of action of 2-phenylethanol involves the disruption of the cell membrane's integrity. This leads to increased permeability, causing leakage of essential intracellular components, such as potassium ions, and ultimately resulting in cell death. This disruption of the membrane also interferes with crucial cellular processes, including DNA and RNA synthesis[5].
Caption: Mechanism of action of 2-phenylethanol.
Antimicrobial Efficacy: Quantitative Data
The antimicrobial activity of 2-phenylethanol has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism[6].
| Microorganism | MIC/EC₅₀ | Reference |
| Escherichia coli | ~15 mM (MIC₅₀) | |
| Staphylococcus aureus | 7.2 to 14.4 mg/mL (MIC) | [7] |
| Candida albicans | 800-3,200 µg/mL (MIC) | [8][9] |
| Aspergillus niger | 1 to 2 g/L (inhibitory concentration) | |
| Fusarium graminearum | 0.328 mg/mL (EC₅₀) | [10] |
1-Phenylethanol: An Isomer with Underexplored Biological Potential
In contrast to its 2-isomer, the biological efficacy of 1-phenylethanol is less documented in publicly available scientific literature. While derivatives of 1-phenylethanol have been synthesized and shown to possess antifungal activity, comprehensive studies on the parent compound are limited[11][12].
Antimicrobial and Antifungal Activity
It is imperative for future research to conduct direct comparative studies of 1-phenylethanol and 2-phenylethanol against a panel of relevant microorganisms to elucidate their relative biological efficacies.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of phenethyl alcohol isomers.
Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi[14][15].
Materials:
-
1-phenylethanol and 2-phenylethanol
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism culture (e.g., E. coli, S. aureus, C. albicans)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 625 nm[14].
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[15].
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each phenethyl alcohol isomer.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial inoculum.
-
Include the following controls:
-
Growth Control: Broth and inoculum, without the test compound.
-
Sterility Control: Broth only.
-
-
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
-
Interpretation of Results:
Caption: Workflow for MIC determination.
Conclusion and Future Directions
2-phenylethanol is a well-established antimicrobial and antifungal agent with a clear mechanism of action centered on cell membrane disruption. Its biological efficacy has been quantitatively demonstrated against a range of microorganisms. In contrast, the biological activities of its isomer, 1-phenylethanol, remain largely unexplored, representing a significant gap in the scientific literature.
To provide a comprehensive understanding of the structure-activity relationship of phenethyl alcohol isomers, future research should prioritize direct, side-by-side comparisons of their biological efficacy. Such studies, employing standardized methodologies as outlined in this guide, will be invaluable for researchers and professionals in the fields of drug discovery, cosmetic science, and food preservation.
References
- 1. specialchem.com [specialchem.com]
- 2. GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carla-hd.de [carla-hd.de]
- 4. researchgate.net [researchgate.net]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of acetophenone or phenylethyl alcohol as fumigant to protect soybean seeds against two aflatoxin-producing fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 3-(4-Fluorophenyl)phenethyl Alcohol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-(4-Fluorophenyl)phenethyl alcohol, ensuring the protection of laboratory personnel and the environment. This document outlines the necessary operational and logistical procedures for handling this halogenated organic compound.
For researchers, scientists, and professionals in drug development, adherence to proper chemical waste management protocols is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of this compound (CAS: 840521-88-2).
I. Hazard Identification and Safety Precautions
Before initiating any disposal-related activities, it is imperative to be fully aware of the hazards associated with this compound. This compound is a halogenated aromatic alcohol and presents the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H320: Causes eye irritation
-
H335: May cause respiratory irritation
As a fluorinated organic compound, it is classified as halogenated organic waste . This classification is critical for proper segregation and disposal.
Personal Protective Equipment (PPE):
When handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
II. Waste Segregation and Collection
Proper segregation is a critical first step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Halogenated vs. Non-Halogenated: this compound must be collected in a designated container for halogenated organic waste . Never mix it with non-halogenated solvents.
-
Container Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark).
-
Container Integrity: Use only approved, chemically compatible containers. Ensure the container is kept closed when not in use and is stored in a designated satellite accumulation area (SAA) or central accumulation area (CAA).
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Wearing appropriate PPE, collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste. |
| Large Spill | Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team. Prevent the spill from entering drains or waterways. |
Post-Spill Decontamination: The spill area should be decontaminated with a suitable solvent, followed by a thorough cleaning with soap and water. All cleanup materials, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
IV. Step-by-Step Disposal Procedure
Disposal of this compound must be conducted through your institution's hazardous waste management program, which will utilize a licensed hazardous waste disposal company.
-
Waste Accumulation: Collect the this compound waste in the properly labeled halogenated organic waste container within your designated satellite accumulation area.
-
Request Pickup: Once the container is approaching its fill capacity (typically around 80-90% to prevent overfilling), schedule a waste pickup with your institution's EHS office or the designated hazardous waste contractor.
-
Documentation: Complete all required waste disposal forms and manifests as per your institution's and local regulatory requirements.
-
Final Disposal Method: The standard and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste facility. This process ensures the complete destruction of the chemical, preventing its release into the environment.
Forbidden Disposal Methods:
Under no circumstances should this compound be disposed of via the following methods:
-
DO NOT pour down the sanitary sewer drain.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
DO NOT dispose of this chemical in the regular solid waste trash.
V. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Personal protective equipment for handling 3-(4-Fluorophenyl)phenethyl alcohol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 3-(4-Fluorophenyl)phenethyl alcohol (CAS No. 840521-88-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:
The following table summarizes the mandatory Personal Protective Equipment (PPE) required to mitigate these risks.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes.[2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are suitable.[4] Discard and replace gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat must be worn to protect skin and clothing.[2] |
| Chemical-resistant apron/suit | Recommended when handling larger quantities or when there is a higher risk of splashes.[5] | |
| Respiratory Protection | Air-purifying respirator | Generally not required under normal handling conditions with adequate ventilation. If aerosols are generated or ventilation is inadequate, an approved respirator must be used.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety.
2.1. Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.[2]
2.2. Handling
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2]
-
Minimize Aerosol Generation: When weighing or transferring the substance, take care to avoid creating dust or aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][7] Wash hands thoroughly with soap and water after handling is complete.[2][8]
2.3. Post-Handling
-
Decontamination: Clean and decontaminate the work surface and any equipment used.
-
PPE Removal: Properly remove and dispose of contaminated PPE. Contaminated clothing should be removed and washed before reuse.[2]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containerization and Labeling: Collect all chemical waste in a clearly labeled, sealed, and chemically compatible container. The label should identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
-
Waste Disposal: Dispose of the waste through an approved hazardous waste disposal company. Do not pour waste down the drain.[2]
Diagrams
Caption: Logical relationship between identified hazards and required PPE.
Caption: Step-by-step workflow for the safe handling of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
